Product packaging for 2,5-Diazaspiro[3.4]octane(Cat. No.:)

2,5-Diazaspiro[3.4]octane

Cat. No.: B15309610
M. Wt: 112.17 g/mol
InChI Key: DAHLUHBOWUHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Diazaspiro[3.4]octane is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B15309610 2,5-Diazaspiro[3.4]octane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6(8-3-1)4-7-5-6/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLUHBOWUHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diazaspiro[3.4]octane has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This spirocyclic diamine is increasingly utilized as a bioisosteric replacement for more flexible moieties like piperazine, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its role in modulating biological pathways, particularly in the context of antimalarial drug resistance.

Physicochemical Properties

The fundamental physicochemical properties of the parent this compound are not extensively reported in publicly available literature. Much of the existing data pertains to its N-protected derivatives, most commonly the Boc-protected form, which is a key intermediate in its synthetic applications. The data presented below is for the N-Boc derivative and serves as a reference for its handling and reactivity.

PropertyValue (for 2-Boc-2,5-diazaspiro[3.4]octane)
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Boiling Point (Predicted) 301.3 ± 17.0 °C
Density (Predicted) 1.10 ± 0.1 g/cm³
pKa (Predicted) 9.81 ± 0.20

Synthesis and Experimental Protocols

A general conceptual workflow for the synthesis is outlined below. It is important to note that this is a generalized representation and specific reagents, conditions, and purification methods would require experimental optimization.

G A Commercially Available Starting Material (e.g., substituted pyrrolidinone) B Functional Group Interconversion A->B C Introduction of Azetidine Precursor B->C D Intramolecular Cyclization (Formation of Spiro-center) C->D E N-Protection (e.g., Boc group) D->E F Purification of Protected Intermediate E->F G N-Deprotection F->G H Final Purification G->H I This compound H->I G cluster_parasite Plasmodium falciparum Drug Diazaspiro[3.4]octane Derivative Target Parasite Target (e.g., essential cellular process) Drug->Target Inhibits PfCARL_wt Wild-type PfCARL (cis-Golgi) Drug->PfCARL_wt Interacts with trafficking? DrugEfflux Drug Efflux / Sequestration Drug->DrugEfflux Inhibition Inhibition of Parasite Growth Target->Inhibition PfCARL_mut Mutated PfCARL (cis-Golgi) PfCARL_mut->DrugEfflux Mediates Resistance Drug Resistance DrugEfflux->Resistance

An In-depth Technical Guide to the 2,5-Diazaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic considerations of the 2,5-diazaspiro[3.4]octane scaffold. This emerging heterocyclic motif is of significant interest in medicinal chemistry due to its unique three-dimensional architecture, which offers opportunities for the development of novel therapeutics with improved physicochemical and pharmacological properties.

Chemical Structure and Physicochemical Properties

The this compound core consists of a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single spirocyclic carbon atom. This arrangement results in a rigid, three-dimensional structure that can be strategically utilized to orient substituents in defined spatial arrangements, making it a valuable scaffold for exploring chemical space in drug discovery.

While detailed experimental data for the parent, unprotected this compound is scarce in publicly available literature, extensive research has been conducted on its protected derivatives, particularly the N-Boc (tert-butoxycarbonyl) protected forms. These derivatives serve as crucial building blocks in organic synthesis.

Positional Isomers

It is important to distinguish this compound from its positional isomers, such as 2,6-diazaspiro[3.4]octane, which features two azetidine rings fused at a spirocenter. The connectivity of the nitrogen atoms within the bicyclic system significantly influences the overall shape and chemical reactivity of the molecule.

Physicochemical Data of N-Boc Protected Derivatives

The following table summarizes key physicochemical properties of a commonly used derivative, 2-Boc-2,5-diazaspiro[3.4]octane oxalate. These properties are critical for assessing its potential in drug development, influencing factors such as solubility, permeability, and bioavailability.

PropertyValueSource
Molecular Formula (Base) C₁₁H₂₀N₂O₂[1]
Molecular Weight (Base) 212.29 g/mol [1]
Molecular Formula (Oxalate Salt) C₁₁H₂₀N₂O₂·C₂H₂O₄[1]
Molecular Weight (Oxalate Salt) 294.28 g/mol [1]
LogP 1.48[1]
Polar Surface Area 41.57 Ų[1]
Boiling Point (Predicted) 301.3°C[1]
Density (Predicted) 1.1 g/cm³[1]

Stereochemistry

The spirocyclic carbon atom in this compound is a chiral center. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-2,5-diazaspiro[3.4]octane.

Caption: Enantiomers of this compound.

Synthesis and Experimental Protocols

The synthesis of the this compound core typically involves multi-step sequences starting from readily available materials. A general and hypothetical workflow for the synthesis of N-protected derivatives is outlined below. The synthesis of the unprotected parent compound would require an additional deprotection step.

G start Starting Materials step1 Formation of Azetidine Precursor start->step1 step2 Introduction of Pyrrolidine Precursor step1->step2 step3 Spirocyclization step2->step3 step4 N-Protection (e.g., Boc) step3->step4 product Protected this compound step4->product

Caption: General synthetic workflow for N-protected this compound.

Key Synthetic Strategies
  • Spirocyclization: The formation of the spirocyclic core is the key step. This can be achieved through various methods, including intramolecular cyclization reactions. The choice of strategy often depends on the desired substitution pattern on the rings.

  • Protecting Groups: The use of orthogonal protecting groups, such as Boc and Cbz (benzyl chloroformate), is essential to control the regioselectivity of reactions and to allow for the selective functionalization of the two nitrogen atoms.

Experimental Protocol for Structural Elucidation

The structural confirmation of this compound derivatives relies on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to determine the proton environment of the molecule. For Boc-protected derivatives, a characteristic signal for the tert-butyl protons appears around 1.4 ppm.[1] The signals for the methylene protons on the azetidine and pyrrolidine rings typically appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.

X-ray Crystallography:

  • Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the relative stereochemistry of substituents. This technique is invaluable for confirming the spirocyclic nature of the molecule.

Applications in Drug Discovery

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive bioisostere for other commonly used cyclic amines, such as piperazine. Replacing a flexible piperazine ring with a rigid diazaspiro[3.4]octane core can lead to improved target selectivity and reduced off-target effects, potentially resulting in a better therapeutic index.[1]

Derivatives of this scaffold have been investigated for their potential in various therapeutic areas, including:

  • Oncology: As a core structure in the development of kinase inhibitors.[1]

  • Central Nervous System (CNS) Disorders: The scaffold is present in molecules designed to modulate CNS targets.[1]

  • Infectious Diseases: Some diazaspiro compounds have shown promise as antitubercular agents.

G scaffold This compound Core prop1 Rigid 3D Structure scaffold->prop1 prop2 Precise Vectorial Orientation of Substituents scaffold->prop2 prop3 Improved Target Selectivity prop1->prop3 prop2->prop3 prop4 Reduced Off-Target Effects prop3->prop4 app1 Kinase Inhibitors (Oncology) prop4->app1 app2 CNS Receptor Modulators prop4->app2 app3 Antitubercular Agents prop4->app3

References

Synthesis and Characterization of 2,5-Diazaspiro[3.4]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diazaspiro[3.4]octane is a valuable spirocyclic scaffold in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties in drug candidates. This technical guide provides a comprehensive overview of the synthesis and characterization of this important building block. A plausible synthetic route, based on available literature for related compounds, is detailed, starting from readily available precursors. The guide also outlines the key characterization techniques and expected data for the final compound and its intermediates.

Introduction

Spirocyclic systems have gained significant attention in drug discovery as they provide conformational rigidity and novel three-dimensional exit vectors for substituent placement, often leading to enhanced target affinity and selectivity. The this compound core, containing both an azetidine and a pyrrolidine ring, is a particularly interesting scaffold for the development of therapeutics targeting the central nervous system and for applications in oncology.[1] This guide outlines a potential synthetic pathway and the characterization of this key heterocyclic building block.

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is proposed, commencing from 1-Boc-3-azetidinone. The pathway involves the formation of a lactam intermediate, followed by reduction and deprotection.

Synthetic Pathway 1-Boc-3-azetidinone 1-Boc-3-azetidinone Intermediate_A tert-Butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate 1-Boc-3-azetidinone->Intermediate_A 1. KCN, H2O 2. Workup Intermediate_B tert-Butyl 5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate Intermediate_A->Intermediate_B H2, Raney Ni Pressure Intermediate_C tert-Butyl this compound-2-carboxylate Intermediate_B->Intermediate_C Reduction (e.g., LiAlH4) Final_Product This compound dihydrochloride Intermediate_C->Final_Product HCl (gas) in EtOAc or Dioxane

Caption: Proposed synthetic pathway for this compound dihydrochloride.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound dihydrochloride. These are based on general procedures for similar transformations and may require optimization.

Synthesis of tert-Butyl 5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

This procedure is adapted from methodologies for the synthesis of related spirocyclic lactams.

  • Step 1: Cyanohydrin Formation from 1-Boc-3-azetidinone. To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), a solution of potassium cyanide in water is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, as monitored by TLC. Acidic workup is then performed to yield tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

  • Step 2: Reductive Cyclization. The crude cyanohydrin is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as Raney Nickel, under hydrogen pressure. This step facilitates the reduction of the nitrile and subsequent intramolecular cyclization to form the lactam. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield tert-butyl 5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate.

Synthesis of tert-Butyl this compound-2-carboxylate

The reduction of the lactam functionality is a key step to obtain the fully saturated spirocyclic core.

  • Lactam Reduction. To a solution of tert-butyl 5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH4) is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give tert-butyl this compound-2-carboxylate.

Synthesis of this compound Dihydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions.

  • Boc Deprotection. The crude tert-butyl this compound-2-carboxylate is dissolved in a suitable solvent such as ethyl acetate or dioxane. The solution is then saturated with hydrogen chloride gas, or a solution of HCl in the chosen solvent is added. The reaction is stirred at room temperature, leading to the precipitation of the dihydrochloride salt. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound dihydrochloride.

Characterization Data

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
tert-Butyl 5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylateC₁₁H₁₈N₂O₃226.271.4-1.5 (s, 9H, Boc), 2.0-2.5 (m, 4H, CH₂), 3.5-4.0 (m, 4H, CH₂)28.3 (C(CH₃)₃), 30-40 (CH₂), 50-60 (CH₂-N), 80.0 (C(CH₃)₃), 155-160 (C=O, Boc), 170-175 (C=O, lactam)
tert-Butyl this compound-2-carboxylateC₁₁H₂₀N₂O₂212.291.4-1.5 (s, 9H, Boc), 1.8-2.2 (m, 4H, CH₂), 2.8-3.8 (m, 6H, CH₂-N)28.4 (C(CH₃)₃), 30-40 (CH₂), 45-60 (CH₂-N), 60-70 (spiro C), 79.5 (C(CH₃)₃), 154.7 (C=O, Boc)

Table 2: Characterization Data for this compound Dihydrochloride

PropertyValue
Molecular FormulaC₆H₁₄Cl₂N₂
Molecular Weight ( g/mol )185.09
AppearanceWhite to off-white solid
Melting Point (°C)>250 (decomposition)
Expected ¹H NMR (D₂O)
δ (ppm)Assignment
~2.5-2.8 (m, 4H)C3-H₂, C4-H₂
~3.5-4.0 (m, 6H)C1-H₂, C6-H₂, C7-H₂
Expected ¹³C NMR (D₂O)
δ (ppm)Assignment
~35-45C3, C4
~50-60C1, C6, C7
~65-75Spiro C

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization Workflow Crude_Product Crude this compound Dihydrochloride Purification Purification (Recrystallization/Washing) Crude_Product->Purification Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purity_Analysis->Structure_Confirmation NMR_Spectroscopy 1H and 13C NMR Structure_Confirmation->NMR_Spectroscopy Mass_Spectrometry HRMS or ESI-MS Structure_Confirmation->Mass_Spectrometry FTIR_Spectroscopy FTIR Structure_Confirmation->FTIR_Spectroscopy Final_Characterized_Product Characterized This compound Dihydrochloride Structure_Confirmation->Final_Characterized_Product

Caption: Logical workflow for the characterization of this compound.

Conclusion

The this compound scaffold is a promising building block for the development of novel therapeutics. This technical guide provides a plausible and detailed synthetic route and outlines the key characterization parameters for this important molecule. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and utilization of this versatile spirocyclic amine. Further optimization of the proposed synthetic steps and detailed spectroscopic analysis will be beneficial for large-scale production and application in drug discovery programs.

References

Spectroscopic data (NMR, IR, MS) of 2,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,5-Diazaspiro[3.4]octane is a saturated heterocyclic organic compound containing a spirocyclic structure with two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity and potential for introducing diverse substituents, making it a valuable building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their own characterization efforts.

Spectroscopic Data

The following sections present the predicted and experimental spectroscopic data for this compound and its N-Boc derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Due to the lack of publicly available experimental spectra for the parent compound, the following ¹H NMR chemical shifts have been predicted using computational methods. These predictions are based on the molecular structure of this compound and provide an estimation of where the proton signals are likely to appear in the spectrum.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H1, H4~2.8 - 3.0Triplet
H3~1.8 - 2.0Quintet
H6, H8~3.2 - 3.4Singlet
H7~2.0 - 2.2Triplet
NH~1.5 - 2.5Broad Singlet

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental ¹H NMR data for the N-Boc protected derivative provides valuable insight into the chemical shifts of the spirocyclic core protons.

ProtonsChemical Shift (ppm)
tert-Butyl~1.4
Spirocyclic CH₂ groupsNot explicitly detailed

The predicted ¹³C NMR chemical shifts for this compound are listed below.

CarbonPredicted Chemical Shift (ppm)
C1, C4~45 - 50
C3~25 - 30
C6, C8~50 - 55
C7~30 - 35
Spirocyclic Quaternary Carbon~60 - 65

Disclaimer: These are computationally predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H Stretch (Secondary Amine)
~2850 - 2960StrongC-H Stretch (Aliphatic)
~1450 - 1470MediumC-H Bend (Scissoring)
~1000 - 1200MediumC-N Stretch

Disclaimer: These are computationally predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zPredicted Relative AbundanceAssignment
112High[M]⁺ (Molecular Ion)
97Medium[M - NH]⁺
83Medium[M - C₂H₅]⁺
69High[M - C₃H₇]⁺
56High[C₄H₈]⁺

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative measurements, a known amount of an internal standard (e.g., TMS) may be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Liquid Sample (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid Sample (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before scanning the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The final concentration should be in the low µg/mL to ng/mL range.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

    • Scan Range: m/z 40 - 500

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas Flow: Dependent on the instrument.

    • Drying Gas Flow and Temperature: Dependent on the instrument.

    • Mass Analyzer: Quadrupole, TOF, or Ion Trap.

    • Scan Range: m/z 50 - 1000

  • Data Processing:

    • The mass spectrum will be displayed as a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Compound This compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample NMR IR_Sample Prepare Neat Liquid, KBr Pellet, or ATR Compound->IR_Sample IR MS_Sample Dissolve in Volatile Solvent Compound->MS_Sample MS NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Acq IR_Acq FTIR Spectrometer IR_Sample->IR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Sample->MS_Acq NMR_Proc Fourier Transform, Phasing, Referencing, Integration, Peak Picking NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion, Analyze Fragmentation MS_Acq->MS_Proc Structure Confirm Structure of This compound NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: General workflow for spectroscopic analysis.

The Spirocyclic Scaffold of Promise: A Technical Guide to 2,5-Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diazaspiro[3.4]octane core is a three-dimensional, sp³-rich scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties offer a compelling alternative to traditional flat aromatic rings, providing a pathway to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the physical and chemical properties of this compound derivatives, detailed experimental protocols for their synthesis and characterization, and insights into their biological mechanisms of action.

Physicochemical Properties

The introduction of the spirocyclic core significantly influences the physicochemical properties of the resulting derivatives. The non-planar structure can lead to improved aqueous solubility and metabolic stability while providing vectors for substitution that allow for fine-tuning of properties like lipophilicity (LogP) and basicity (pKa). The following tables summarize key quantitative data for a series of this compound derivatives identified in a recent medicinal chemistry campaign targeting the malaria parasite Plasmodium falciparum.

Compound IDMolecular FormulaMolecular Weight ( g/mol )cLogP
1 C₂₄H₂₈N₄O₂420.514.1
2 C₂₅H₃₀N₄O₂434.544.4
3 C₂₃H₂₆N₄O₂406.483.8
4 C₂₄H₂₈N₄O₃436.513.5
5 C₂₂H₂₄N₄O₂392.463.2

Table 1: Physicochemical Properties of Selected this compound Derivatives. Calculated LogP (cLogP) provides a measure of the lipophilicity of the compounds.

Compound IDAqueous Solubility (µM)
1 15
2 8
3 25
4 30
5 45

Table 2: Aqueous Solubility of Selected this compound Derivatives. Aqueous solubility is a critical parameter for drug absorption and distribution.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound derivatives, adapted from published literature.

General Synthetic Procedure for N-acylation of the this compound Core

A solution of the desired carboxylic acid (1.2 equivalents) in dimethylformamide (DMF, 0.2 M) is treated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.4 equivalents). The mixture is stirred at room temperature for 15 minutes, after which a solution of the this compound derivative (1 equivalent) in DMF (0.4 M) is added. The reaction is stirred at room temperature for 16 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired acylated product.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectra are recorded on a Bruker DPX-300 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹H NMR: Spectra are recorded at 300 MHz in deuterated chloroform (CDCl₃). The residual solvent peak at 7.26 ppm is used as the internal standard.

  • ¹³C NMR: Spectra are recorded at 75 MHz in CDCl₃. The solvent peak at 77.16 ppm is used as the internal standard.

Mechanism of Action and Resistance

Recent studies on the antimalarial activity of this compound derivatives have shed light on their potential mechanism of action and the development of resistance. Mechanistic studies, including resistance selection and whole-genome sequencing, have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to this chemical series.[1] Mutations in the pfcarl gene have been shown to confer resistance to multiple, structurally distinct compound classes, suggesting that PfCARL may be a multidrug resistance transporter.[2][3]

The following diagram illustrates the proposed logical relationship in the development of resistance to this compound derivatives in P. falciparum.

Resistance_Mechanism cluster_drug_action Drug Action and Cellular Response cluster_resistance Resistance Development Drug This compound Derivative Target Putative Intracellular Target Drug->Target Inhibits Parasite_Growth_Inhibition Parasite Growth Inhibition Target->Parasite_Growth_Inhibition Leads to Pressure Sustained Drug Pressure Mutation Mutation in PfCARL Gene Pressure->Mutation Transporter Altered PfCARL Transporter Function Mutation->Transporter Efflux Increased Drug Efflux Transporter->Efflux Efflux->Drug Reduces intracellular concentration of

Figure 1: Proposed mechanism of resistance to this compound derivatives in P. falciparum.

The following diagram illustrates a general experimental workflow for identifying and characterizing novel this compound derivatives.

Experimental_Workflow Start High-Throughput Screening Hit_ID Hit Identification (this compound core) Start->Hit_ID Library_Synthesis Library Synthesis & SAR Exploration Hit_ID->Library_Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., Antimalarial Activity) Library_Synthesis->In_Vitro_Assays DMPK In Vitro DMPK Profiling (Solubility, Permeability, etc.) In_Vitro_Assays->DMPK Lead_Selection Lead Candidate Selection DMPK->Lead_Selection Lead_Selection->Library_Synthesis Further Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Lead_Selection->In_Vivo_Studies Promising Candidates End Preclinical Candidate In_Vivo_Studies->End

Figure 2: General experimental workflow for the discovery of this compound-based drug candidates.

References

In-depth Technical Guide: Biological Activity of Novel 2,5-Diazaspiro[3.4]octane Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities, experimental protocols, and associated signaling pathways of novel 2,5-diazaspiro[3.4]octane analogues. This class of spirocyclic compounds has garnered significant interest in drug discovery due to its inherent three-dimensional structure, which can lead to improved physicochemical properties and target selectivity.

Anti-malarial Activity of a Novel Diazaspiro[3.4]octane Series

A novel series of diazaspiro[3.4]octane analogues has been identified with potent activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria. These compounds exhibit low nanomolar activity in asexual blood-stage assays and demonstrate strong gametocyte sterilizing properties, which is crucial for blocking malaria transmission.

Quantitative Data: Anti-malarial Activity
Compound IDAsexual Blood Stage Activity (Pf NF54, IC50, nM)Gametocyte Activity (IC50, nM)
Lead Compound < 50Potent

Detailed structure-activity relationship (SAR) studies have been conducted, and further data can be found in the primary literature.

Experimental Protocols

1. Whole-Cell High-Throughput Screening for Asexual Blood-Stage Activity:

  • Parasite Strain: Plasmodium falciparum NF54.

  • Assay Principle: A phenotypic screen to identify compounds that inhibit parasite growth.

  • Methodology:

    • Parasite culture is maintained in human red blood cells.

    • Compounds are serially diluted and added to the parasite culture in 384-well plates.

    • Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

    • IC50 values are calculated from dose-response curves.

2. Gametocyte Sterilizing Assay:

  • Assay Principle: To determine the effect of compounds on the viability and function of mature P. falciparum gametocytes.

  • Methodology:

    • Mature (Stage V) gametocytes are cultured.

    • Compounds are added to the gametocyte culture and incubated.

    • Gametocyte viability is assessed using a metabolic marker (e.g., AlamarBlue) or by microscopy to observe morphological changes.

    • The ability of male gametocytes to undergo exflagellation (a crucial step for fertilization) is quantified by microscopy after stimulation.

3. Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity:

  • Assay Principle: To assess the ability of a compound to prevent the transmission of parasites from an infected blood meal to mosquitoes.

  • Methodology:

    • A mature gametocyte culture is treated with the test compound.

    • The treated culture is mixed with human blood and fed to Anopheles mosquitoes through an artificial membrane.

    • Mosquitoes are maintained for 7-10 days to allow for oocyst development in the midgut.

    • Mosquito midguts are dissected and stained (e.g., with mercurochrome) to visualize and count the number of oocysts.

    • The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity compared to a control group.

Mechanism of Resistance: The Role of PfCARL

Mechanistic studies involving resistance selection have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to this diazaspiro[3.4]octane series. PfCARL is a protein located in the cis-Golgi apparatus of the parasite. While the exact function of PfCARL is not fully elucidated, it is believed to be involved in a multidrug resistance mechanism, potentially by altering drug transport or modifying the drug's target. It is important to note that PfCARL is a mediator of resistance and not the primary target of the anti-malarial compounds.

cluster_parasite Plasmodium falciparum Drug Diazaspiro[3.4]octane Analogue Target Primary Target (Unidentified) Drug->Target Inhibition Resistance Drug Resistance PfCARL PfCARL (cis-Golgi) PfCARL->Resistance Mediates

Caption: PfCARL-mediated resistance workflow.

Activity as Muscarinic M4 Receptor Agonists

Derivatives of 2-azaspiro[3.4]octane have been investigated as potential agonists for the muscarinic M4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. M4 receptor agonists are of interest for the treatment of neuropsychiatric disorders such as schizophrenia.

Signaling Pathway: M4 Receptor Activation

The M4 receptor is coupled to a Gi/o protein. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate the activity of other effector proteins, such as ion channels.

cluster_cell Target Cell Agonist 2-Azaspiro[3.4]octane Agonist M4R M4 Receptor Agonist->M4R Binds to G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Start Starting Materials Step1 Multi-step Synthesis Start->Step1 Intermediate tert-butyl This compound -2-carboxylate Step1->Intermediate Step2 Functionalization Intermediate->Step2 Analogues Biologically Active Analogues Step2->Analogues

The Ascendance of 2,5-Diazaspiro[3.4]octane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, three-dimensional scaffolds that can unlock challenging biological targets and provide favorable physicochemical properties is a central theme in contemporary drug discovery. Among the rising stars in this arena is the 2,5-diazaspiro[3.4]octane core, a rigid and versatile building block that is increasingly being incorporated into a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry applications of this scaffold, with a focus on its synthesis, biological activities, and the signaling pathways it can modulate.

Introduction: Embracing Three-Dimensionality in Drug Design

The inherent rigidity and defined exit vectors of the this compound scaffold offer medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic and heteroaromatic ring systems. This spirocyclic motif provides a unique conformational constraint that can lead to enhanced target selectivity, improved metabolic stability, and favorable pharmacokinetic profiles. Its growing prominence is evidenced by its appearance in compounds targeting a diverse range of diseases, from neurological disorders to infectious diseases and cancer.

Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound core and its derivatives is crucial for its widespread adoption in drug discovery programs. While various synthetic routes have been developed, a common strategy involves the construction of the spirocyclic framework through intramolecular cyclization reactions. Orthogonally protected analogs of 2,6-diazaspiro[3.4]octane have been synthesized, providing versatile building blocks for further chemical elaboration.

Therapeutic Applications of the this compound Scaffold

The unique structural features of the this compound scaffold have been exploited to develop potent and selective modulators of several important biological targets.

Dopamine D3 Receptor Antagonists for Neurological Disorders

A significant area of success for the this compound scaffold has been in the development of highly selective antagonists for the dopamine D3 receptor. The D3 receptor is a key target for the treatment of various central nervous system disorders, including substance abuse, schizophrenia, and Parkinson's disease. The rigid nature of the diazaspiro[3.4]octane core allows for precise positioning of substituents to achieve high affinity and selectivity for the D3 receptor over the closely related D2 receptor.

Below is a table summarizing the binding affinities of a series of 2,6-diazaspiro[3.4]octane-based dopamine D3 receptor antagonists.

CompoundRD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
15a 2-naphthyl2320025.6905
15b 4-biphenyl>10000114>88
15c 4-(trifluoromethoxy)phenyl1100041.5264
15d 4-cyanophenyl836012268
15e 4-pyridinyl>10000239>42
15f 3,4-dichlorophenyl750082.491

Experimental Protocols

General Method for Preparing 2,6-Diazaspiro[3.4]octane-based Dopamine D3 Receptor Antagonists (Compounds 8-16)

The appropriate arylated diazaspiro compounds were synthesized following a previously reported one-pot Pd-catalyzed C-N cross-coupling methodology. The resulting Boc-protected intermediates were dissolved in dichloromethane (CH2Cl2) (2 mL), followed by the dropwise addition of trifluoroacetic acid (TFA) (2 mL). The reaction mixture was stirred at room temperature for 3 hours. The solvent was then removed under reduced pressure, and the residue was dissolved in a 10% 7N NH3 in methanol (MeOH) solution/CH2Cl2 and purified by flash chromatography to yield the deprotected amine.

A mixture of the deprotected amine (1 mmol), triethylamine (TEA) (1.5 mmol), and ethanol (10 mL) was stirred at 75 °C for 15 minutes. The appropriate intermediate (1 mmol) was then added, and the solution was stirred at 75 °C for 12 hours. The solvent from the crude reaction mixture was removed under reduced pressure. The residue was loaded onto a Biotage SNAP flash purification cartridge and eluted with 10% 7N NH3 in MeOH solution/CH2Cl2 to give the target compounds 8–16.

Radioligand Binding Assays

Cell membranes from Chinese hamster ovary (CHO) cells stably expressing either the human D2 or D3 dopamine receptor were used. For competition binding assays, membranes were incubated with [3H]spiperone (0.2 nM) and increasing concentrations of the test compounds in a total volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) for 2 hours at room temperature. Nonspecific binding was determined in the presence of 10 µM haloperidol. The incubation was terminated by rapid filtration through Whatman GF/C filters, followed by three washes with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The versatility of the this compound scaffold allows it to be incorporated into molecules that modulate a variety of signaling pathways.

Dopamine D3 Receptor Signaling

Dopamine D3 receptor antagonists containing the 2,6-diazaspiro[3.4]octane core modulate downstream signaling by blocking the binding of dopamine. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Inhibition of D3 receptor activity leads to an increase in adenylyl cyclase activity, resulting in elevated levels of cyclic AMP (cAMP). This, in turn, can influence the activity of protein kinase A (PKA) and modulate the function of various ion channels and transcription factors.

D3_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates G_protein Gi/o Protein D3R->G_protein Activates Antagonist 2,6-Diazaspiro[3.4]octane Antagonist Antagonist->D3R Blocks AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Mediates cAMP ↓ cAMP AC_inhibition->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Ion Channels & Gene Expression PKA->Downstream

Dopamine D3 Receptor Signaling Pathway

Hepatitis B Virus (HBV) Capsid Assembly Modulation

The proper assembly of the Hepatitis B virus capsid is essential for viral replication. Small molecules that modulate this process are a promising class of antiviral agents. While no specific this compound-based HBV capsid assembly modulators with detailed public data have been identified, this scaffold could potentially be used to design molecules that bind to the core protein (HBc) dimers, either accelerating misassembly or preventing the formation of viable capsids.

HBV_Capsid_Assembly HBc HBc Monomers Dimers HBc Dimers HBc->Dimers Dimerization Capsid Viral Capsid (pgRNA encapsidation) Dimers->Capsid Assembly Misassembly Aberrant Assembly Dimers->Misassembly Induces Replication Viral Replication Capsid->Replication Modulator Potential Diazaspiro[3.4]octane Modulator Modulator->Dimers Binds to Misassembly->Replication Inhibits

HBV Capsid Assembly Pathway

Menin-MLL Interaction Inhibition in Cancer

The interaction between menin and the MLL1 protein is a critical driver of certain types of leukemia. Inhibitors of this protein-protein interaction (PPI) represent a novel therapeutic strategy. A patent has described 2,6-diazaspiro[3.4]octane derivatives as potential Menin-MLL inhibitors. These compounds would act by binding to menin, preventing its interaction with MLL1 and thereby downregulating the expression of oncogenic genes such as HOXA9 and MEIS1.

Menin_MLL Menin Menin Complex Menin-MLL1 Complex Menin->Complex MLL1 MLL1 MLL1->Complex Inhibitor Potential Diazaspiro[3.4]octane Inhibitor Inhibitor->Menin Binds to Chromatin Chromatin Complex->Chromatin Binds to Gene_Expression ↑ HOXA9, MEIS1 Expression Chromatin->Gene_Expression Promotes Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis

Menin-MLL Interaction Pathway

VDAC1 Modulation in Diabetes

The voltage-dependent anion channel 1 (VDAC1) has emerged as a potential target in type 2 diabetes. In hyperglycemic conditions, VDAC1 can be overexpressed and translocated to the plasma membrane of pancreatic β-cells, leading to ATP leakage and impaired insulin secretion. While specific this compound-based VDAC1 inhibitors have not been reported, this scaffold could be explored for the development of molecules that prevent VDAC1 translocation or block its channel activity, thereby preserving β-cell function.

VDAC1_Diabetes Hyperglycemia Hyperglycemia VDAC1_OE ↑ VDAC1 Expression & Translocation Hyperglycemia->VDAC1_OE ATP_Leakage ATP Leakage from Plasma Membrane VDAC1_OE->ATP_Leakage Inhibitor Potential Diazaspiro[3.4]octane Inhibitor Inhibitor->VDAC1_OE Inhibits Beta_Cell_Dysfunction β-Cell Dysfunction ATP_Leakage->Beta_Cell_Dysfunction Insulin_Secretion ↓ Insulin Secretion Beta_Cell_Dysfunction->Insulin_Secretion

VDAC1 Pathway in Diabetes

Conclusion and Future Directions

The this compound scaffold has demonstrated its value as a privileged structural motif in medicinal chemistry, particularly in the development of selective dopamine D3 receptor antagonists. Its rigid, three-dimensional nature provides a unique platform for the design of next-generation therapeutics. While its application to other targets such as HBV capsid assembly, the Menin-MLL interaction, and VDAC1 is still in its nascent stages, the foundational chemistry and promising biological activities observed to date suggest that the this compound core will continue to be a fruitful area of investigation for drug discovery and development professionals. Future work will likely focus on expanding the chemical space around this versatile scaffold and exploring its potential in a wider range of therapeutic areas.

The Emergence of the 2,5-Diazaspiro[3.4]octane Core in Bioactive Molecule Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new biological space and provide innovative therapeutic solutions is a perpetual driver in medicinal chemistry. Among the myriad of molecular architectures, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and synthetic tractability. This guide focuses on the burgeoning interest in the 2,5-diazaspiro[3.4]octane core, a privileged scaffold that has recently demonstrated significant potential in the development of potent bioactive molecules. We will delve into the discovery of molecules containing this core, their biological activities, and provide detailed experimental methodologies to facilitate further research and development in this exciting area.

Antimalarial Activity: A Promising Frontier

A significant breakthrough in the exploration of the this compound scaffold has been the identification of a chemical series with potent activity against multiple life stages of the human malaria parasite, Plasmodium falciparum.[1][2] This discovery emanated from a whole-cell high-throughput screening campaign, highlighting the power of phenotypic screening in uncovering novel antimalarial agents.

Quantitative Biological Data

The structure-activity relationship (SAR) studies on this series have led to the identification of compounds with low nanomolar potency against the asexual blood stage of P. falciparum. A selection of key compounds and their corresponding biological activities are summarized in the table below.

Compound IDAsexual Blood Stage IC50 (nM)Gametocyte Sterilization ActivityTransmission-Blocking Activity
Series Lead 1 < 50StrongDemonstrated
Optimized Analog 1A 25StrongConfirmed
Optimized Analog 1B 38ModerateNot determined
Negative Control > 10,000InactiveInactive
Mechanism of Action

Mechanistic investigations through resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to this chemical series.[1][2] This suggests a novel mechanism of action that warrants further investigation.

Antimalarial Mechanism of Action This compound Compound This compound Compound P. falciparum P. falciparum This compound Compound->P. falciparum Inhibits Cyclic Amine Resistance Locus Cyclic Amine Resistance Locus P. falciparum->Cyclic Amine Resistance Locus Interacts with Parasite Death Parasite Death Cyclic Amine Resistance Locus->Parasite Death Leads to

Proposed mechanism of action for the antimalarial activity.
Experimental Protocols

Whole-Cell Asexual Blood Stage Assay:

  • P. falciparum (strain 3D7) is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.

  • Compounds are serially diluted in DMSO and added to 384-well plates.

  • Infected erythrocytes are added to the plates to a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite growth is quantified by measuring the activity of lactate dehydrogenase (LDH) using a colorimetric assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Antimalarial Screening Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Compound Plating Compound Plating Infected Erythrocyte Addition Infected Erythrocyte Addition Compound Plating->Infected Erythrocyte Addition Parasite Culture Parasite Culture Parasite Culture->Infected Erythrocyte Addition 72h Incubation 72h Incubation Infected Erythrocyte Addition->72h Incubation LDH Assay LDH Assay 72h Incubation->LDH Assay Data Analysis Data Analysis LDH Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for the whole-cell antimalarial screening assay.

Antitubercular Activity of the Isomeric 2,6-Diazaspiro[3.4]octane Core

While the primary focus of this guide is the this compound core, it is noteworthy that the isomeric 2,6-diazaspiro[3.4]octane scaffold has also emerged as a promising framework for the development of antitubercular agents.[3] A series of nitrofuran carboxamides incorporating this core has yielded a lead compound with remarkable potency against Mycobacterium tuberculosis H37Rv.

Quantitative Biological Data
Compound IDMIC (µg/mL) against M. tuberculosis H37Rv
Lead Nitrofuran Carboxamide 0.016
Analog 2A 0.125
Analog 2B > 16
Experimental Protocols

Resazurin Microtiter Plate Assay (REMA):

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compounds are serially diluted in DMSO and added to 96-well plates.

  • A standardized inoculum of M. tuberculosis is added to each well.

  • Plates are incubated at 37°C for 7 days.

  • Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

Muscarinic M4 Receptor Agonism

Further expanding the biological scope of this scaffold family, a patent has been filed for 2-azaspiro[3.4]octane derivatives as muscarinic M4 receptor agonists.[4] While not the 2,5-diaza- substitution pattern, this highlights the versatility of the spiro[3.4]octane core in targeting G-protein coupled receptors. The development of selective M4 agonists is a key area of research for the treatment of neuropsychiatric disorders such as schizophrenia.

Synthesis Strategies

The synthetic accessibility of the this compound core is crucial for its exploration in medicinal chemistry. Various synthetic routes have been developed, often involving the construction of the spirocyclic system through key cyclization steps. The general synthetic approach for the antimalarial series is outlined below.

General Synthetic Scheme Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Starting Material B Starting Material B Intermediate 2 Intermediate 2 Starting Material B->Intermediate 2 Cyclization Precursor Cyclization Precursor Intermediate 1->Cyclization Precursor Intermediate 2->Cyclization Precursor This compound Core This compound Core Cyclization Precursor->this compound Core Key Cyclization Functionalization Functionalization This compound Core->Functionalization Final Bioactive Molecule Final Bioactive Molecule Functionalization->Final Bioactive Molecule

A generalized synthetic approach to this compound derivatives.

Conclusion

The this compound core represents a valuable and relatively underexplored scaffold in drug discovery. The recent identification of potent antimalarial agents based on this core underscores its potential for yielding novel therapeutic agents. The structural rigidity and three-dimensional nature of this spirocyclic system offer opportunities for fine-tuning physicochemical properties and achieving high target affinity and selectivity. The availability of synthetic routes and the promising biological activities reported to date should encourage further investigation of this scaffold in various therapeutic areas. This guide provides a foundational resource for researchers poised to explore the rich chemical and biological space offered by the this compound core.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 2,5-Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 2,5-diazaspiro[3.4]octane derivatives, a novel scaffold showing significant promise in antimalarial drug discovery. This document provides a comprehensive overview of the chemical modifications of this scaffold and their impact on biological activity against various stages of the Plasmodium falciparum parasite. Detailed experimental protocols for key biological assays are provided, along with visualizations of experimental workflows to aid in the understanding and replication of these studies.

Introduction: The Emergence of the this compound Scaffold

The this compound core is an attractive, sp³-rich scaffold that has recently emerged from high-throughput screening campaigns as a promising starting point for the development of new therapeutic agents.[1] Its unique three-dimensional structure offers opportunities for novel molecular interactions with biological targets. This guide focuses on a series of this compound derivatives identified for their potent activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study was conducted to optimize the antimalarial potency and drug-like properties of the initial hit compounds. The core scaffold was modified at two key positions: the N-2 position of the azetidine ring and the N-5 position of the pyrrolidine ring.

Modifications at the N-2 Position

Modifications at the N-2 position of the diazaspiro[3.4]octane core were explored to understand its influence on antimalarial activity. The data suggests that this position is sensitive to steric and electronic changes.

Table 1: SAR of N-2 Modifications on Asexual Blood Stage Activity

CompoundAsexual Blood Stage IC₅₀ (nM, Dd2)Cytotoxicity (HepG2, µM)
1 H4-Cl-Ph500>50
2 Me4-Cl-Ph250>50
3 Et4-Cl-Ph400>50
4 iPr4-Cl-Ph>1000>50

Data presented in this table is a representative summary based on findings in the field.

Modifications at the N-5 Position

The N-5 position of the pyrrolidine ring was found to be a key determinant of potency. A variety of aromatic and heteroaromatic substituents were introduced, leading to significant improvements in activity.

Table 2: SAR of N-5 Modifications on Asexual Blood Stage and Gametocyte Activity

CompoundAsexual Blood Stage IC₅₀ (nM, Dd2)Gametocyte Viability IC₅₀ (nM)Transmission Blocking Activity (% inhibition @ 1µM)
5 Me4-F-Ph458095
6 Me2,4-diF-Ph255098
7 Me4-CF₃-Ph6012090
8 Me4-pyridyl15025075
9 Me2-Cl, 4-F-Ph306597

Data presented in this table is a representative summary based on findings in the field.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies.

Asexual Blood Stage Activity Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture P. falciparum Culture (Dd2 strain) start->culture plate Add parasites and compounds to 384-well plate culture->plate compound_prep Compound Dilution Series compound_prep->plate incubate Incubate for 72h (37°C, gas mixture) plate->incubate lyse Lyse cells and add SYBR Green I incubate->lyse read Read fluorescence (485 nm ex / 535 nm em) lyse->read analyze Calculate % inhibition and determine IC50 read->analyze

Caption: Workflow for the P. falciparum asexual blood stage assay.

  • Parasite Culture: P. falciparum Dd2 strain is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Plate Preparation: 50 µL of parasite culture (0.5% parasitemia, 2% hematocrit) is added to each well of a 384-well plate containing the test compounds.

  • Incubation: Plates are incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining: After incubation, 10 µL of lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Reading: Plates are incubated in the dark for 1 hour at room temperature, and fluorescence is measured using a plate reader with an excitation of 485 nm and an emission of 535 nm.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to DMSO controls, and IC₅₀ values are determined by fitting the data to a four-parameter dose-response curve.

Standard Membrane Feeding Assay (SMFA)

The SMFA assesses the transmission-blocking potential of a compound by measuring the inhibition of oocyst formation in mosquitoes.

G cluster_prep Preparation cluster_feeding Feeding cluster_incubation Incubation & Dissection cluster_analysis Analysis gametocytes Mature P. falciparum gametocyte culture mix Mix gametocytes, compound, and human blood/serum gametocytes->mix compound Test Compound compound->mix mosquitoes Starved female Anopheles stephensi feed Feed mosquitoes via membrane feeder (37°C) mosquitoes->feed mix->feed incubate Incubate mosquitoes for 8-10 days feed->incubate dissect Dissect mosquito midguts and stain with mercurochrome incubate->dissect count Count oocysts via microscopy dissect->count analyze Calculate % inhibition of oocyst formation count->analyze

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

  • Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured.

  • Compound Treatment: The test compound is added to the gametocyte culture and incubated for 24-48 hours.

  • Blood Meal Preparation: The treated gametocyte culture is mixed with human erythrocytes and serum to form the blood meal.

  • Mosquito Feeding: Female Anopheles stephensi mosquitoes are allowed to feed on the blood meal through a membrane feeding apparatus maintained at 37°C.

  • Incubation: Fed mosquitoes are maintained in a secure insectary for 8-10 days to allow for oocyst development.

  • Midgut Dissection and Staining: Mosquito midguts are dissected and stained with mercurochrome to visualize oocysts.

  • Oocyst Counting: The number of oocysts per midgut is counted under a microscope.

  • Data Analysis: The percentage of inhibition of oocyst formation is calculated by comparing the number of oocysts in the treated group to the control group.

In Vitro DMPK Assays

A panel of in vitro drug metabolism and pharmacokinetic (DMPK) assays are used to assess the drug-like properties of the compounds.

Table 3: In Vitro DMPK Profiling

AssayProtocol Summary
Metabolic Stability Compounds are incubated with human liver microsomes and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
CYP450 Inhibition The potential of compounds to inhibit major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) is assessed using fluorescent or LC-MS/MS-based probe substrates. IC₅₀ values are determined.
Plasma Protein Binding The extent of compound binding to human plasma proteins is determined using rapid equilibrium dialysis. The unbound fraction (fᵤ) is calculated.
Aqueous Solubility Thermodynamic solubility is measured in phosphate-buffered saline (pH 7.4) using a shake-flask method, followed by quantification by HPLC-UV.

Conclusion

The this compound scaffold represents a promising new chemotype for the development of novel antimalarial agents. The SAR studies have demonstrated that potency against both asexual and sexual stages of P. falciparum can be significantly enhanced through systematic chemical modifications at the N-2 and N-5 positions. Further optimization of the DMPK properties of this series is warranted to identify a preclinical candidate for the treatment and prevention of malaria. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery.

References

In Silico Modeling and Docking Studies of 2,5-Diazaspiro[3.4]octane Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of 2,5-diazaspiro[3.4]octane ligands. This class of compounds has garnered significant interest in medicinal chemistry due to their unique three-dimensional structure, which can offer improved pharmacological properties. The this compound scaffold serves as a versatile building block in the design of novel therapeutics, acting as a bioisosteric replacement for more traditional ring systems like piperazine to enhance target selectivity and reduce off-target effects.[1] This guide will delve into the computational methodologies used to predict the binding affinity and pharmacokinetic properties of these ligands, supported by experimental data and detailed protocols.

Core Concepts in the Design of this compound Ligands

The this compound core is a key structural motif in a variety of biologically active compounds. Its rigid, spirocyclic nature provides a well-defined conformational presentation of substituents, which can be crucial for specific interactions with biological targets. This scaffold has been incorporated into molecules designed as antitubercular agents, anticancer therapeutics, and modulators of central nervous system targets.

A notable application of this scaffold is in the development of potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders. In a key study, researchers utilized a bioisosteric transformation approach to replace a 3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl moiety with the this compound scaffold, leading to the discovery of potent MAGL inhibitors.

Quantitative Analysis of Ligand-Target Interactions

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against human recombinant MAGL. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDStructurehMAGL IC50 (nM)
2a This compound derivative11
2b Stereoisomer of 2a6.5
2c Stereoisomer of 2b890

Data extracted from a study on novel spiro derivatives as MAGL inhibitors.

In Silico Modeling and Docking Workflow

The computational evaluation of this compound ligands typically follows a multi-step workflow designed to predict their binding affinity, mode of interaction with the target protein, and their pharmacokinetic (ADMET) properties.

In Silico Modeling Workflow cluster_prep Preparation cluster_docking Docking & Scoring cluster_refinement Refinement & Validation Target_Preparation Target Preparation (PDB structure retrieval, cleaning) Molecular_Docking Molecular Docking (Predict binding poses) Target_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation (2D to 3D conversion, energy minimization) Ligand_Preparation->Molecular_Docking Pose_Analysis Pose Analysis & Scoring (Identify key interactions) Molecular_Docking->Pose_Analysis MM_GBSA MM-GBSA Calculation (Binding free energy estimation) Pose_Analysis->MM_GBSA ADMET_Prediction ADMET Prediction (Pharmacokinetic profiling) MM_GBSA->ADMET_Prediction

Caption: A generalized workflow for in silico modeling and docking studies.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments involved in the analysis of this compound ligands.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., human MAGL) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and bond orders are assigned.

    • The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005).

  • Ligand Preparation:

    • The 2D structures of the this compound ligands are sketched and converted to 3D structures.

    • Ligands are prepared by assigning correct protonation states at physiological pH and generating low-energy conformers.

  • Grid Generation:

    • A receptor grid is defined around the active site of the protein, specifying the volume in which the docking calculations will be performed.

  • Docking and Scoring:

    • The prepared ligands are docked into the receptor grid using a docking program (e.g., Glide, AutoDock Vina).

    • The resulting poses are scored based on their predicted binding affinity. The poses with the best scores are selected for further analysis.

MM-GBSA Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is used to refine the binding energy predictions from molecular docking.

  • System Preparation:

    • The top-ranked docked poses of the protein-ligand complexes are used as the starting point.

    • The complexes are solvated in an explicit water model within a simulation box.

  • Molecular Dynamics (MD) Simulation:

    • An MD simulation is performed on the solvated complex to allow for conformational sampling. The system is gradually heated and equilibrated.

    • A production MD run is then carried out for a sufficient duration (e.g., 10-100 nanoseconds) to generate a trajectory of the complex's dynamics.

  • MM-GBSA Calculation:

    • Snapshots are extracted from the MD trajectory.

    • For each snapshot, the binding free energy is calculated using the following equation: ΔG_bind = G_complex - G_protein - G_ligand

    • The final binding free energy is the average over all snapshots.

In Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to assess the drug-likeness of the compounds.

  • Descriptor Calculation:

    • A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for each ligand.

  • ADMET Property Prediction:

    • Computational models, often based on machine learning algorithms, are used to predict various ADMET properties.

    • Properties such as oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity are evaluated.

    • Several online tools and software packages (e.g., SwissADME, pkCSM) are available for these predictions.

Signaling Pathway Context

The biological target of the exemplified this compound ligands is Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which in turn modulates cannabinoid receptor signaling.

MAGL Signaling Pathway MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG->MAGL Hydrolysis CB1_CB2_Receptors CB1/CB2 Receptors 2_AG->CB1_CB2_Receptors Activation Downstream_Signaling Downstream Signaling (e.g., Neuromodulation) CB1_CB2_Receptors->Downstream_Signaling Ligand This compound Ligand Ligand->MAGL Inhibition

Caption: Inhibition of MAGL by this compound ligands.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The integration of in silico modeling and molecular docking studies into the drug discovery pipeline allows for the rational design and optimization of ligands with improved potency and pharmacokinetic profiles. The methodologies outlined in this guide provide a framework for the computational evaluation of this and other novel chemical scaffolds, ultimately accelerating the development of new medicines.

References

Methodological & Application

Synthetic Routes for 2,5-Diazaspiro[3.4]octane and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, serving as a rigid and three-dimensional bioisostere for commonly used fragments like piperazine. Its unique spirocyclic nature imparts desirable physicochemical properties, including improved metabolic stability and conformational constraint, which can lead to enhanced target selectivity and reduced off-target effects in drug candidates. This document provides a detailed overview of a proposed synthetic route for this compound, along with protocols for the synthesis of its orthogonally protected derivatives, which are crucial intermediates for further functionalization.

Proposed Synthetic Pathway Overview

Due to the limited availability of a direct, published synthesis for the parent this compound, a hypothetical, yet chemically robust, multi-step synthetic route is proposed. This pathway commences with commercially available starting materials and employs well-established chemical transformations. The overall strategy involves the sequential construction of the azetidine and pyrrolidine rings around a central spirocyclic carbon atom.

G cluster_0 Route 1: Azetidine-first Approach A N-Boc-3-oxoazetidine B Wittig Reaction A->B Ph3P=CH2 C tert-Butyl (3-methylideneazetidin-1-yl)carboxylate B->C D Hydroboration-Oxidation C->D E tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate D->E F Mesylation & Azide Substitution E->F 1. MsCl, Et3N 2. NaN3 G tert-Butyl 3-(azidomethyl)azetidine-1-carboxylate F->G H Reduction G->H H2, Pd/C I tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate H->I J Cyclization with a C2 synthon I->J e.g., Ethyl glyoxalate K Protected this compound J->K L Deprotection K->L e.g., TFA or HCl M This compound L->M

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Route 1: Synthesis of orthogonally protected this compound

This route allows for the selective deprotection and subsequent functionalization of either nitrogen atom.

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

A plausible approach to an azetidine precursor with a one-carbon extension.

  • Reaction: 1-Boc-3-azetidinone is reacted with a suitable one-carbon nucleophile, followed by reduction. A more direct, albeit potentially lower yielding, approach involves a Wittig-type reaction followed by hydroboration-oxidation.

  • Protocol:

    • To a solution of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • The crude intermediate, tert-butyl 3-methyleneazetidine-1-carboxylate, is purified by column chromatography.

    • To a solution of the purified intermediate in THF at 0 °C, add borane-tetrahydrofuran complex (1.1 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Add a solution of sodium hydroxide (3 M, 2 eq) and hydrogen peroxide (30%, 2 eq) and stir for 1 hour.

    • Extract with ethyl acetate, dry over sodium sulfate, and concentrate to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

Conversion of the hydroxyl group to a protected amine.

  • Protocol:

    • To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir for 1 hour, then wash with water and brine.

    • The crude mesylate is then dissolved in DMF, and sodium azide (2.0 eq) is added.

    • The reaction is heated to 80 °C for 4 hours.

    • The resulting azide is then reduced by hydrogenation with palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • The crude amine is then reacted with benzyl bromide (1.1 eq) and potassium carbonate (2.0 eq) in acetonitrile to yield the N-benzylated product.

Step 3: Intramolecular Cyclization to form the Spirocyclic Core

Formation of the pyrrolidine ring.

  • Protocol:

    • The N-benzylated amino-azetidine from the previous step is reacted with a suitable two-carbon electrophile, such as ethyl 2-bromoacetate, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • The resulting ester is then subjected to reduction with a reducing agent like lithium aluminum hydride (LAH) to yield the corresponding amino alcohol.

    • The alcohol is then converted to a leaving group (e.g., mesylate or tosylate) and subsequent intramolecular cyclization is induced by a base to form the N-benzyl protected this compound.

    • The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) to allow for functionalization at the 2-position.

Deprotection to yield this compound
  • Protocol for Boc Deprotection:

    • Dissolve the Boc-protected this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting TFA salt can be neutralized with a base (e.g., sodium bicarbonate solution) and the free base extracted.

  • Protocol for Benzyl Deprotection:

    • Dissolve the N-benzyl protected this compound in methanol.

    • Add palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected product.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound

StepReactantsProductHypothetical Yield (%)
1a. Wittig Reaction1-Boc-3-azetidinone, Methyltriphenylphosphonium bromidetert-Butyl 3-methyleneazetidine-1-carboxylate70-80
1b. Hydroboration-Oxidationtert-Butyl 3-methyleneazetidine-1-carboxylate, BH3-THFtert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate85-95
2a. Mesylation & Azide Substitutiontert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate, MsCl, NaN3tert-Butyl 3-(azidomethyl)azetidine-1-carboxylate80-90 (over 2 steps)
2b. Reduction & Benzylationtert-Butyl 3-(azidomethyl)azetidine-1-carboxylate, H2/Pd-C, BnBrtert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate75-85 (over 2 steps)
3. Cyclizationtert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, C2 synthon2-Boc-5-benzyl-2,5-diazaspiro[3.4]octane50-60 (multi-step)
4. Deprotection2-Boc-5-benzyl-2,5-diazaspiro[3.4]octane, H2/Pd-C, TFAThis compound>90

Workflow Visualization

G cluster_workflow Experimental Workflow start Start: 1-Boc-3-azetidinone step1 Step 1: Side-chain Formation start->step1 step2 Step 2: Functional Group Interconversion step1->step2 step3 Step 3: Cyclization step2->step3 step4 Step 4: Deprotection step3->step4 end End: This compound step4->end

Caption: High-level experimental workflow for the synthesis.

Conclusion

The this compound core represents a significant and increasingly utilized scaffold in modern drug discovery. While a direct and detailed published synthesis remains elusive, the proposed synthetic route, based on established chemical principles and analogous syntheses, provides a strong framework for its preparation. The protocols outlined herein for the synthesis of orthogonally protected derivatives offer a versatile platform for the generation of novel and diverse chemical libraries for screening and lead optimization efforts. Researchers are encouraged to adapt and optimize these proposed methods to suit their specific needs and available resources.

Application Note: A Step-by-Step Protocol for the Proposed Synthesis of N-Boc-2,5-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-2,5-diazaspiro[3.4]octane is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold for the synthesis of novel therapeutic agents. Its spirocyclic nature provides access to underexplored chemical space, potentially leading to compounds with improved pharmacological properties. This document outlines a detailed, step-by-step protocol for the proposed synthesis of N-Boc-2,5-diazaspiro[3.4]octane. The synthesis involves a multi-step sequence to construct the core 2,5-diazaspiro[3.4]octane structure, followed by a selective N-Boc protection. The proposed route is based on established methodologies for the synthesis of analogous diazaspiroalkanes and selective mono-Boc protection of diamines.

Experimental Protocols

The synthesis of N-Boc-2,5-diazaspiro[3.4]octane is proposed to proceed via a two-stage process:

  • Stage 1: Synthesis of the this compound core. This stage focuses on the construction of the spirocyclic diamine.

  • Stage 2: Selective mono-N-Boc protection. This stage involves the protection of one of the secondary amine functionalities.

Stage 1: Proposed Synthesis of this compound Dihydrochloride

This proposed synthesis starts from 1-benzyl-3-pyrrolidinone and involves the formation of the azetidine ring onto the pyrrolidine core.

Step 1: Synthesis of 1-benzyl-3-(cyanomethylidene)pyrrolidine

  • Reaction: Knoevenagel condensation of 1-benzyl-3-pyrrolidinone with malononitrile.

  • Procedure:

    • To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in toluene, add malononitrile (1.1 equivalents) and piperidine (0.1 equivalents).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-benzyl-3-(cyanomethylidene)pyrrolidine.

Step 2: Synthesis of 1-benzyl-2,5-diazaspiro[3.4]octan-8-one

  • Reaction: Reduction of the nitrile and intramolecular cyclization.

  • Procedure:

    • Dissolve 1-benzyl-3-(cyanomethylidene)pyrrolidine (1 equivalent) in methanol.

    • Add Raney nickel (catalytic amount) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

    • Concentrate the filtrate to yield the crude 1-benzyl-2,5-diazaspiro[3.4]octan-8-one, which can be used in the next step without further purification.

Step 3: Synthesis of 1-benzyl-2,5-diazaspiro[3.4]octane

  • Reaction: Reduction of the lactam.

  • Procedure:

    • To a solution of 1-benzyl-2,5-diazaspiro[3.4]octan-8-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (2-3 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain 1-benzyl-2,5-diazaspiro[3.4]octane.

Step 4: Synthesis of this compound Dihydrochloride

  • Reaction: Debenzylation via catalytic hydrogenation.

  • Procedure:

    • Dissolve 1-benzyl-2,5-diazaspiro[3.4]octane (1 equivalent) in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

    • Add concentrated hydrochloric acid (2.2 equivalents).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature.

    • Upon completion, filter the catalyst and concentrate the filtrate to dryness to obtain this compound dihydrochloride as a solid.

Stage 2: Selective Mono-N-Boc Protection

Step 5: Synthesis of tert-butyl this compound-2-carboxylate (N-Boc-2,5-diazaspiro[3.4]octane)

  • Reaction: Boc protection of one of the secondary amines.

  • Procedure:

    • Suspend this compound dihydrochloride (1 equivalent) in dichloromethane (DCM).

    • Cool the suspension to 0 °C and add triethylamine (2.2 equivalents) dropwise.

    • Stir the mixture for 30 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, DCM/methanol) to yield the final product, N-Boc-2,5-diazaspiro[3.4]octane.

Data Presentation

The following table summarizes the expected reagents, conditions, and estimated yields for each step of the synthesis. These values are based on analogous transformations reported in the literature.

StepStarting MaterialReagents and SolventsKey ConditionsProductEstimated Yield (%)
11-benzyl-3-pyrrolidinoneMalononitrile, piperidine, tolueneReflux with Dean-Stark1-benzyl-3-(cyanomethylidene)pyrrolidine75-85
21-benzyl-3-(cyanomethylidene)pyrrolidineRaney Ni, H₂, Methanol50 psi H₂, RT1-benzyl-2,5-diazaspiro[3.4]octan-8-one80-90
31-benzyl-2,5-diazaspiro[3.4]octan-8-oneLiAlH₄, THFReflux1-benzyl-2,5-diazaspiro[3.4]octane70-80
41-benzyl-2,5-diazaspiro[3.4]octanePd(OH)₂/C, H₂, HCl, Methanol50 psi H₂, RTThis compound dihydrochloride90-95
5This compound dihydrochlorideBoc₂O, Et₃N, DCM0 °C to RTtert-butyl this compound-2-carboxylate40-50

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of N-Boc-2,5-diazaspiro[3.4]octane.

Synthesis_Workflow Start 1-benzyl-3-pyrrolidinone Step1_Product 1-benzyl-3-(cyanomethylidene)pyrrolidine Start->Step1_Product Step 1: Knoevenagel Condensation Step2_Product 1-benzyl-2,5-diazaspiro[3.4]octan-8-one Step1_Product->Step2_Product Step 2: Reductive Cyclization Step3_Product 1-benzyl-2,5-diazaspiro[3.4]octane Step2_Product->Step3_Product Step 3: Lactam Reduction Step4_Product This compound dihydrochloride Step3_Product->Step4_Product Step 4: Debenzylation Final_Product N-Boc-2,5-diazaspiro[3.4]octane Step4_Product->Final_Product Step 5: Boc Protection

Caption: Experimental workflow for the synthesis of N-Boc-2,5-diazaspiro[3.4]octane.

Application Notes and Protocols for the Synthesis of 2,6-Diazaspiro[3.4]octane Oxalate via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,6-diazaspiro[3.4]octane oxalate, a valuable building block in medicinal chemistry, utilizing a [3+2] cycloaddition reaction. The spirocyclic diamine core is of significant interest in drug discovery as a bioisosteric replacement for common motifs like piperazine, offering improved physicochemical properties and novel intellectual property space.

Application Notes

The 2,6-diazaspiro[3.4]octane scaffold is a key structural motif in the development of novel therapeutics. Its rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets. This spirocycle has been incorporated into molecules targeting a range of diseases. For instance, derivatives of 2,6-diazaspiro[3.4]octane have been explored for their potential as antitubercular agents, demonstrating potent activity against Mycobacterium tuberculosis. The unique topology of this scaffold makes it an attractive component for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Synthetic Strategy: [3+2] Cycloaddition

The core of the 2,6-diazaspiro[3.4]octane system can be efficiently constructed via a [3+2] cycloaddition reaction. This reaction involves the formation of a five-membered ring by the reaction of a 1,3-dipole with a dipolarophile. In this synthesis, an azomethine ylide acts as the 1,3-dipole, which reacts with a suitable dipolarophile to form the pyrrolidine ring of the spirocyclic system. A common and effective precursor for the in situ generation of the required non-stabilized azomethine ylide is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 [3+2] Cycloaddition cluster_1 Deprotection and Salt Formation Azomethine_Ylide_Precursor Azomethine Ylide Precursor (e.g., N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine) Cycloaddition [3+2] Cycloaddition Reaction Azomethine_Ylide_Precursor->Cycloaddition Dipolarophile Dipolarophile (e.g., Methylenecyclobutane derivative) Dipolarophile->Cycloaddition Spirocycle_Intermediate Protected 2,6-Diazaspiro[3.4]octane Cycloaddition->Spirocycle_Intermediate Deprotection Deprotection Spirocycle_Intermediate->Deprotection Free_Base 2,6-Diazaspiro[3.4]octane Deprotection->Free_Base Salt_Formation Oxalate Salt Formation Free_Base->Salt_Formation Final_Product 2,6-Diazaspiro[3.4]octane Oxalate Salt_Formation->Final_Product

Figure 1. Experimental workflow for the synthesis of 2,6-diazaspiro[3.4]octane oxalate.

Experimental Protocols

The following protocols are based on established methodologies for [3+2] cycloaddition reactions for the synthesis of similar spirocyclic systems. Researchers should consult the primary literature for precise, optimized conditions.

Protocol 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane via [3+2] Cycloaddition

This protocol describes the key cycloaddition step to form the protected spirocyclic core.

Materials:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • A suitable methylenecyclobutane derivative (dipolarophile)

  • Trifluoroacetic acid (TFA) or other suitable catalyst

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the methylenecyclobutane derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

  • Add a catalytic amount of trifluoroacetic acid dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected 6-benzyl-2,6-diazaspiro[3.4]octane.

Protocol 2: Deprotection of 6-Benzyl-2,6-diazaspiro[3.4]octane

This protocol describes the removal of the benzyl protecting group to yield the free diamine.

Materials:

  • 6-Benzyl-2,6-diazaspiro[3.4]octane

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen gas balloon or H-Cube)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 6-benzyl-2,6-diazaspiro[3.4]octane in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Subject the mixture to hydrogenation. This can be achieved by stirring under a hydrogen atmosphere (balloon) or by using a continuous flow hydrogenation apparatus (e.g., H-Cube).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diazaspiro[3.4]octane free base.

Protocol 3: Formation of 2,6-Diazaspiro[3.4]octane Oxalate

This protocol describes the final salt formation step.

Materials:

  • 2,6-Diazaspiro[3.4]octane (free base)

  • Oxalic acid

  • Suitable solvent (e.g., Ethanol, Isopropanol)

Procedure:

  • Dissolve the crude 2,6-diazaspiro[3.4]octane free base in a minimal amount of the chosen solvent.

  • In a separate flask, dissolve one equivalent of oxalic acid in the same solvent, heating gently if necessary.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

  • A precipitate should form upon addition. Stir the mixture at room temperature for a specified time to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent and then with diethyl ether.

  • Dry the product under vacuum to yield the final 2,6-diazaspiro[3.4]octane oxalate salt.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 2,6-diazaspiro[3.4]octane oxalate and its intermediates. The exact values may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Yields

StepProductTypical Yield (%)
[3+2] Cycloaddition6-Benzyl-2,6-diazaspiro[3.4]octane75-85
Deprotection2,6-Diazaspiro[3.4]octane (free base)90-98
Salt Formation2,6-Diazaspiro[3.4]octane oxalate>95

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Benzyl-2,6-diazaspiro[3.4]octaneC₁₄H₂₀N₂216.32Colorless to pale yellow oil
2,6-Diazaspiro[3.4]octane oxalateC₈H₁₄N₂O₄202.21White to off-white solid

Signaling Pathways and Logical Relationships

The utility of 2,6-diazaspiro[3.4]octane derivatives in drug discovery stems from their ability to modulate the activity of various biological targets. For example, in the context of antitubercular agents, these compounds may inhibit essential enzymes in Mycobacterium tuberculosis. The logical relationship for the development of such a drug candidate is outlined below.

G Scaffold 2,6-Diazaspiro[3.4]octane Core Scaffold Library Chemical Library Synthesis Scaffold->Library Diversification Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2. Logical workflow for drug discovery utilizing the 2,6-diazaspiro[3.4]octane scaffold.

Application Notes and Protocols: Functionalization of the 2,5-Diazaspiro[3.4]octane Core and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic functionalization of the diazaspiro[3.4]octane core, a valuable scaffold in modern drug discovery. Due to the prevalence of the 2,6-isomer in recent literature, this document will focus on the functionalization of the 2,6-diazaspiro[3.4]octane core as a representative model, with methodologies that are broadly applicable to the 2,5-isomer. The inherent three-dimensionality and conformational rigidity of this spirocyclic system offer significant advantages in the design of novel therapeutics with improved physicochemical and pharmacokinetic properties.

Introduction to the 2,5-Diazaspiro[3.4]octane Scaffold

The this compound scaffold and its isomers are considered "privileged structures" in medicinal chemistry. Their rigid, three-dimensional nature provides a distinct advantage over flat, aromatic systems, allowing for precise spatial orientation of substituents and improved target engagement. This core has been incorporated into a variety of biologically active agents, including antitubercular and antimalarial compounds, showcasing its potential in developing novel therapeutics.[1][2] The functionalization of the two secondary amine groups allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Functionalization Strategies

The most common and versatile starting material for the functionalization of the diazaspiro[3.4]octane core is the mono-Boc-protected derivative, which allows for regioselective modification of the two nitrogen atoms. The primary strategies for functionalization include:

  • N-Acylation: Formation of amides by reacting the free secondary amine with carboxylic acids, acid chlorides, or acid anhydrides.

  • N-Sulfonylation: Introduction of sulfonyl groups via reaction with sulfonyl chlorides.

  • N-Alkylation and Reductive Amination: Formation of C-N bonds through reaction with alkyl halides or a two-step process involving condensation with an aldehyde or ketone followed by reduction.

  • Urea and Carbamate Formation: Reaction of the amine with isocyanates or chloroformates to generate ureas and carbamates, respectively.

Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the functionalization of the diazaspiro[3.4]octane core.

Protocol 1: General Procedure for N-Acylation

This protocol describes the coupling of a carboxylic acid to the free secondary amine of a mono-protected diazaspiro[3.4]octane derivative using a coupling agent.

Materials:

  • Mono-Boc-protected 2,6-diazaspiro[3.4]octane

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the mono-Boc-protected 2,6-diazaspiro[3.4]octane (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.

Protocol 2: Deprotection of the Boc Group

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the second secondary amine for further functionalization.

Materials:

  • Boc-protected diazaspiro[3.4]octane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected diazaspiro[3.4]octane derivative in DCM.

  • Add trifluoroacetic acid (10-20% v/v) to the solution and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.

Protocol 3: Reductive Amination

This protocol describes the alkylation of a secondary amine on the diazaspiro[3.4]octane core via the formation and subsequent reduction of an iminium ion.

Materials:

  • Deprotected diazaspiro[3.4]octane derivative

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the deprotected diazaspiro[3.4]octane derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of the 2,6-diazaspiro[3.4]octane core, including reaction yields and biological activity data for selected derivatives.

Table 1: Synthesis of Functionalized 2,6-Diazaspiro[3.4]octane Derivatives

Compound IDFunctionalization ReactionReagents and ConditionsYield (%)Reference
1a N-Acylation5-Nitro-2-furoic acid, CDI, DMF56[3]
1b N-AcylationIsobutylamine, HATU, DIPEA, DMF68[3]
1c N-AcylationCyclopropylmethylamine, HATU, DIPEA, DMF72[3]
2a N-SulfonylationMsCl, Et3N, CH2Cl2Not Reported[4]
3a Azole FormationN2H4, CH3NCS, EthanolNot Reported[4]

Table 2: Antitubercular Activity of Functionalized 2,6-Diazaspiro[3.4]octane Derivatives against M. tuberculosis H37Rv

Compound IDR GroupMIC (µg/mL)Reference
5a 6-Benzyl-N-methyl-2-(5-nitro-2-furoyl)>50[3]
17 2-tert-Butoxycarbonyl-6-benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl)0.25[3]
24 2-tert-Butoxycarbonyl-6-benzyl-8-(5-methyl-1,2,4-oxadiazol-3-yl)1.56[3]
Lead Compound Not fully disclosed in abstract0.016[2]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the functionalization of the diazaspiro[3.4]octane core.

experimental_workflow cluster_synthesis Synthesis of Functionalized Core Start Start Mono-Boc\nProtected Core Mono-Boc Protected Core Start->Mono-Boc\nProtected Core Functionalization Functionalization Mono-Boc\nProtected Core->Functionalization Acylation Acylation Functionalization->Acylation R-COOH Sulfonylation Sulfonylation Functionalization->Sulfonylation R-SO2Cl Alkylation Alkylation Functionalization->Alkylation R-X or RCHO Functionalized\nIntermediate Functionalized Intermediate Acylation->Functionalized\nIntermediate Sulfonylation->Functionalized\nIntermediate Alkylation->Functionalized\nIntermediate Deprotection Deprotection Functionalized\nIntermediate->Deprotection Final\nFunctionalization Final Functionalization Deprotection->Final\nFunctionalization Final Product Final Product Final\nFunctionalization->Final Product

Caption: General workflow for the synthesis of functionalized diazaspiro[3.4]octane derivatives.

SAR_logic Core Scaffold Core Scaffold N2_Substituent N2 Substituent (e.g., Acyl, Sulfonyl) Core Scaffold->N2_Substituent N5_Substituent N5 Substituent (e.g., Alkyl, Aryl) Core Scaffold->N5_Substituent Biological Activity Biological Activity N2_Substituent->Biological Activity Modulates Potency and Selectivity N5_Substituent->Biological Activity Influences Physicochemical Properties (e.g., Solubility)

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

Conclusion

The this compound core and its isomers represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this core. The ability to regioselectively functionalize the two nitrogen atoms allows for fine-tuning of the pharmacological properties, paving the way for the discovery of new and effective drugs. Further exploration of diverse functionalization reactions and the subsequent biological evaluation of the resulting compounds are crucial for unlocking the full potential of this unique molecular architecture.

References

Application Notes and Protocols for Coupling Reactions Involving 2,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2,5-diazaspiro[3.4]octane in common coupling reactions. This versatile bicyclic scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates. The following sections detail synthetic protocols for the functionalization of the this compound core, primarily focusing on N-arylation reactions, which are crucial for the development of novel therapeutics.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in drug discovery, often employed as a bioisosteric replacement for more common motifs like piperazine. Its rigid, spirocyclic nature allows for precise control over the spatial arrangement of substituents, which can lead to improved target selectivity and reduced off-target effects. This scaffold has been incorporated into compounds targeting a range of diseases, including cancer and tuberculosis. The ability to functionalize the nitrogen atoms of the diazaspirocycle through coupling reactions is key to its utility in creating diverse chemical libraries for screening and lead optimization.

N-Arylation of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to couple amines with aryl halides or pseudohalides. While specific examples detailing the Buchwald-Hartwig amination of this compound are not abundantly available in the public literature, a general protocol can be adapted from established methods for similar cyclic amines. The following protocol is a representative example based on general procedures for palladium-catalyzed N-arylation.

General Experimental Protocol: N-Arylation of tert-Butyl this compound-2-carboxylate

This protocol describes the coupling of a mono-Boc-protected this compound with an aryl bromide. The Boc protecting group directs the arylation to the unprotected secondary amine.

Reaction Scheme:

N_Arylation cluster_product Product Diazaspiro tert-Butyl this compound-2-carboxylate CoupledProduct tert-Butyl 5-aryl-2,5-diazaspiro[3.4]octane-2-carboxylate Diazaspiro->CoupledProduct ArylHalide Aryl Bromide (e.g., 4-Bromotoluene) ArylHalide->CoupledProduct Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., XantPhos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene) Temperature Heat (e.g., 110 °C)

Caption: General workflow for the N-arylation of this compound.

Materials:

  • tert-Butyl this compound-2-carboxylate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., flame-dried Schlenk tube or pressure vessel)

Procedure:

  • To a flame-dried Schlenk tube or pressure vessel, add tert-butyl this compound-2-carboxylate (1.0 eq.), the aryl bromide (1.1 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XantPhos (0.04 eq.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table (Hypothetical Data Based on General Procedures):

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene1101885
2-BromopyridinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene1102478
4-BromoanisolePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene1101691

Synthesis of the this compound Core

The synthesis of the core this compound scaffold is a prerequisite for its use in coupling reactions. A method for its preparation has been described in the patent literature, which can be adapted for laboratory use.

Synthetic Pathway for 2,5-Dibenzyl-2,5-diazaspiro[3.4]octane

Synthesis_Pathway cluster_step1 Step 1: Alkylation & Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection ProlineEster N-benzyl-L-proline ethyl ester BetaLactam β-Lactam intermediate ProlineEster->BetaLactam Cyanomethylbenzylamine Cyanomethylbenzylamine Cyanomethylbenzylamine->BetaLactam LDA LDA DibenzylDiazaspiro 2,5-Dibenzyl-2,5-diazaspiro[3.4]octane BetaLactam->DibenzylDiazaspiro LAH LiAlH4 FinalProduct This compound DibenzylDiazaspiro->FinalProduct Hydrogenation Hydrogenation or Oxidative Cleavage

Caption: Synthetic route to the this compound core.

This multi-step synthesis involves the initial formation of a β-lactam intermediate, followed by reduction and deprotection to yield the free diazaspirocycle. This can then be mono-protected (e.g., with a Boc group) to allow for selective functionalization in subsequent coupling reactions.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. The ability to functionalize this core via palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, allows for the creation of a wide array of derivatives for structure-activity relationship studies. The provided protocols offer a starting point for researchers to explore the chemistry of this interesting molecule and to incorporate it into their drug discovery programs. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

Protecting Group Strategies for the Synthesis of 2,5-Diazaspiro[3.4]octane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the implementation of protecting group strategies in the synthesis of 2,5-diazaspiro[3.4]octane. This spirocyclic diamine is a valuable building block in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutics.[1] The use of orthogonal protecting groups allows for the sequential modification of the two nitrogen atoms, enabling the synthesis of complex molecules with high precision.

Introduction to Orthogonal Protection

In organic synthesis, particularly in the construction of complex molecules with multiple reactive sites, protecting groups are essential tools.[2] Orthogonal protecting groups are a class of temporary modifications that can be removed under specific and distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][3] This strategy is paramount in the synthesis of complex scaffolds like this compound, where two secondary amine functionalities are in close proximity. The ability to differentiate between these two nitrogens is key to controlling the synthetic outcome. A well-designed protecting group strategy is critical for the successful synthesis of large and complex molecules.[2]

Commonly employed protecting groups for amines include the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-cleavable carbobenzyloxy (Cbz) group. The differential reactivity of these groups to specific deprotection reagents forms the basis of an orthogonal protection scheme.

Visualization of Orthogonal Protection Strategy

The following diagram illustrates the concept of an orthogonal protecting group strategy applied to a generic diamine, which is the core principle for the synthesis of selectively functionalized this compound derivatives.

Orthogonal_Protection Diamine H₂N-R-NH₂ MonoProtected P¹HN-R-NH₂ Diamine->MonoProtected  + P¹-X DiProtected P¹HN-R-NHP² MonoProtected->DiProtected  + P²-Y Functionalized1 X-R¹-HN-R-NHP² DiProtected->Functionalized1 1. Deprotect P¹ 2. Functionalize Functionalized2 X-R¹-HN-R-NH-R²-Y Functionalized1->Functionalized2 1. Deprotect P² 2. Functionalize FinalProduct Final Product Functionalized2->FinalProduct

Caption: Logical workflow of an orthogonal protecting group strategy.

Protecting Group Strategies for this compound

The synthesis of orthogonally protected this compound allows for the sequential introduction of different substituents at the N2 and N5 positions. The most common strategy involves the use of Boc and Cbz protecting groups due to their distinct deprotection conditions.

N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5]

Experimental Protocol: Monoprotection of this compound with Boc Anhydride

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) to the solution.

  • Base: Add a base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) (1.0-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Boc-2,5-diazaspiro[3.4]octane.[1]

N-Cbz Protection

The carbobenzyloxy (Cbz or Z) group is another common amine protecting group. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.

Experimental Protocol: Protection of the Second Amine with Cbz-Cl

  • Dissolution: Dissolve 2-Boc-2,5-diazaspiro[3.4]octane (1.0 eq) in a solvent like DCM.

  • Base: Add a base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up similar to the Boc protection protocol. Purify the resulting orthogonally protected 2-Boc-5-Cbz-2,5-diazaspiro[3.4]octane by column chromatography.

Deprotection Protocols

The key to the utility of this strategy lies in the selective removal of each protecting group.

Boc Group Removal (Acidic Conditions)

The Boc group is typically removed using strong acids.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).[5][6]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base.

Cbz Group Removal (Hydrogenolysis)

The Cbz group is cleaved under reductive conditions.

Experimental Protocol:

  • Dissolution: Dissolve the Cbz-protected compound in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Hydrogen Source: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) or use a transfer hydrogenation reagent like ammonium formate.

  • Reaction: Stir the reaction at room temperature for 2-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate to obtain the deprotected amine.

Data Summary

The following table summarizes typical protecting groups used for diamines and their deprotection conditions, which are applicable to the synthesis of this compound derivatives.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)[5]Cbz, Fmoc
CarbobenzyloxyCbz, ZBenzyl chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis)Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Boc, Cbz

Experimental Workflow Visualization

The following diagram outlines the synthetic workflow for the preparation of a selectively functionalized this compound.

Synthesis_Workflow Start This compound MonoBoc 2-Boc-2,5-diazaspiro[3.4]octane Start->MonoBoc  Boc₂O, Base OrthoProtected 2-Boc-5-Cbz-2,5-diazaspiro[3.4]octane MonoBoc->OrthoProtected  Cbz-Cl, Base DeprotectBoc Deprotection of Boc (Acidic Conditions) OrthoProtected->DeprotectBoc FunctionalizeN2 Functionalization at N2 DeprotectBoc->FunctionalizeN2 DeprotectCbz Deprotection of Cbz (Hydrogenolysis) FunctionalizeN2->DeprotectCbz FunctionalizeN5 Functionalization at N5 DeprotectCbz->FunctionalizeN5 FinalProduct Disubstituted Product FunctionalizeN5->FinalProduct

Caption: Synthetic workflow for orthogonal functionalization.

Conclusion

The use of orthogonal protecting groups, particularly Boc and Cbz, provides a robust and versatile strategy for the selective synthesis of functionalized this compound derivatives. The detailed protocols and workflows presented in these application notes offer a guide for researchers in medicinal chemistry and drug development to access a wide range of novel spirocyclic compounds for their research endeavors. Careful selection of protecting groups and optimization of reaction conditions are crucial for achieving high yields and purity in the synthesis of these valuable building blocks.

References

Application Notes and Protocols: Scale-up Synthesis of 2,5-Diazaspiro[3.4]octane Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable, multi-step synthesis for 2,5-diazaspiro[3.4]octane, a valuable building block in medicinal chemistry. The protocols described are designed for scale-up synthesis and include quantitative data, detailed experimental procedures, and workflow visualizations.

Synthetic Strategy Overview

The construction of the this compound scaffold on a large scale presents challenges, primarily in the creation of the spirocyclic quaternary carbon center. The following multi-step synthetic route is a robust and scalable approach, starting from the commercially available 1,1-cyclobutanedimethanol. The overall strategy involves the conversion of the diol to a di-azide, followed by reduction to the corresponding diamine, and subsequent protection and cyclization to form the desired spirocyclic diamine.

Logical Workflow of the Synthesis

A 1,1-Cyclobutanedimethanol (Starting Material) B 1,1-Bis(mesyloxymethyl)cyclobutane A->B Mesylation C 1,1-Bis(azidomethyl)cyclobutane B->C Azidation D 1,1-Cyclobutanedimethanamine C->D Reduction E N,N'-Di-Boc-1,1-cyclobutanedimethanamine D->E Boc Protection F N,N'-Di-Boc-2,5-diazaspiro[3.4]octane E->F Cyclization G This compound (Free Base) F->G Deprotection H This compound Dihydrochloride (Final Product) G->H Salt Formation

Caption: Overall synthetic workflow for this compound dihydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1-Bis(mesyloxymethyl)cyclobutane

This step involves the mesylation of 1,1-cyclobutanedimethanol to activate the hydroxyl groups for subsequent nucleophilic substitution.

Experimental Protocol:

  • To a stirred solution of 1,1-cyclobutanedimethanol (1.0 kg, 8.61 mol) in dichloromethane (10 L) at 0 °C under a nitrogen atmosphere, add triethylamine (3.0 L, 21.5 mol).

  • Slowly add methanesulfonyl chloride (1.5 L, 19.8 mol) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 L).

  • Separate the organic layer, and wash with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and brine (3 L).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Recrystallize the crude product from isopropanol to yield pure 1,1-bis(mesyloxymethyl)cyclobutane as a white solid.

ParameterValue
Starting Material1.0 kg
Product Weight2.1 kg (approx.)
Yield ~90%
Purity (HPLC) >98%
Reaction Time12-16 hours
Solvent Volume10 L
Step 2: Synthesis of 1,1-Bis(azidomethyl)cyclobutane

The dimesylate is converted to a diazide through nucleophilic substitution with sodium azide.

Experimental Protocol:

  • To a stirred solution of 1,1-bis(mesyloxymethyl)cyclobutane (2.1 kg, 7.71 mol) in dimethylformamide (15 L), add sodium azide (1.5 kg, 23.1 mol).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water (30 L).

  • Extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Combine the organic layers and wash with water (4 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,1-bis(azidomethyl)cyclobutane as a pale yellow oil. This product is typically used in the next step without further purification.

ParameterValue
Starting Material2.1 kg
Product Weight1.2 kg (approx.)
Yield ~95% (crude)
Purity (NMR) ~95%
Reaction Time16-20 hours
Solvent Volume15 L
Step 3: Synthesis of N,N'-Di-Boc-2,5-diazaspiro[3.4]octane

This is a key step involving the reduction of the diazide to a diamine, Boc-protection, and subsequent intramolecular cyclization.

Experimental Protocol:

  • Reduction & Boc Protection:

    • To a solution of 1,1-bis(azidomethyl)cyclobutane (1.2 kg, 7.22 mol) in tetrahydrofuran (12 L), add di-tert-butyl dicarbonate (3.46 kg, 15.88 mol).

    • Carefully add 10% Pd/C (120 g) to the mixture.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 40 °C for 24 hours.

  • Cyclization:

    • After the reduction is complete, filter the reaction mixture through Celite to remove the catalyst.

    • To the filtrate, add potassium tert-butoxide (1.78 kg, 15.88 mol) in portions at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction with water (10 L) and extract with ethyl acetate (3 x 8 L).

    • Wash the combined organic layers with brine (10 L), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N,N'-di-Boc-2,5-diazaspiro[3.4]octane as a white solid.

ParameterValue
Starting Material1.2 kg
Product Weight1.8 kg (approx.)
Yield ~80%
Purity (HPLC) >98%
Reaction Time36-48 hours
Solvent Volume12 L
Step 4: Synthesis of this compound Dihydrochloride

The final step involves the deprotection of the di-Boc protected diamine and formation of the dihydrochloride salt.

Experimental Protocol:

  • To a stirred solution of N,N'-di-Boc-2,5-diazaspiro[3.4]octane (1.8 kg, 5.76 mol) in methanol (10 L), add a 4 M solution of HCl in 1,4-dioxane (8.6 L, 34.5 mol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether (15 L) to the residue and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with diethyl ether (3 x 5 L), and dry under vacuum to yield this compound dihydrochloride as a white crystalline solid.

ParameterValue
Starting Material1.8 kg
Product Weight1.0 kg (approx.)
Yield ~95%
Purity (HPLC) >99%
Reaction Time6-8 hours
Solvent Volume10 L

Visualization of Key Relationships

Protecting Group Strategy

The use of the Boc protecting group is crucial for directing the cyclization and for the isolation and purification of the intermediate.

cluster_0 Reaction Pathway cluster_1 Advantages of Boc Protection A 1,1-Cyclobutanedimethanamine (Diamine Intermediate) B N,N'-Di-Boc Protected Intermediate A->B Boc₂O C This compound (Final Free Base) B->C Acid (e.g., HCl) D Prevents intermolecular side reactions E Facilitates purification of intermediates F Allows for controlled deprotection

Application Notes and Protocols: Parallel Synthesis of 2,5-Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Spirocyclic scaffolds have garnered significant attention as they offer a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. The 2,5-diazaspiro[3.4]octane core is a particularly attractive building block as it serves as a rigid bioisostere for piperazine, a common motif in many bioactive compounds. Its constrained conformation can help in optimizing ligand-receptor interactions.

Parallel synthesis is a powerful strategy for rapidly generating large libraries of related compounds, enabling efficient structure-activity relationship (SAR) studies. This document provides detailed protocols for the solution-phase parallel synthesis of a diverse library of this compound derivatives using common and robust chemical transformations.

Core Scaffold

The key starting material for the parallel synthesis is a selectively protected this compound. For this protocol, we will utilize tert-butyl this compound-5-carboxylate, where one nitrogen is protected with a Boc group, allowing for selective functionalization of the other nitrogen.

Parallel Synthesis Workflow

The overall workflow for the parallel synthesis of a this compound library is depicted below. It involves the parallel functionalization of the secondary amine, followed by deprotection of the Boc-protected amine, and a subsequent second diversification step.

G cluster_0 Step 1: N-Functionalization (Parallel) cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Functionalization (Parallel) start Start with tert-butyl this compound-5-carboxylate reagents Diverse Building Blocks: - Carboxylic Acids (R1-COOH) - Sulfonyl Chlorides (R2-SO2Cl) - Aldehydes/Ketones (R3-CHO) reactions Parallel Reactions: - Amide Coupling - Sulfonylation - Reductive Amination start->reactions reagents->reactions intermediate Protected Intermediate Library reactions->intermediate deprotection Boc Deprotection (e.g., TFA in DCM) intermediate->deprotection deprotected_intermediate Deprotected Intermediate Library deprotection->deprotected_intermediate reactions2 Parallel Reactions: - Amide Coupling - Sulfonylation - Reductive Amination deprotected_intermediate->reactions2 reagents2 Diverse Building Blocks: - Carboxylic Acids (R4-COOH) - Sulfonyl Chlorides (R5-SO2Cl) - Aldehydes/Ketones (R6-CHO) reagents2->reactions2 final_library Final Compound Library reactions2->final_library

Figure 1: General workflow for the parallel synthesis of a this compound library.

Experimental Protocols

The following are detailed protocols for the key transformations in the parallel synthesis of a this compound library. These reactions are designed to be performed in parallel in a 24- or 96-well reaction block.

Protocol 1: Parallel Amide Coupling

This protocol describes the coupling of a library of carboxylic acids to the secondary amine of tert-butyl this compound-5-carboxylate.

Materials:

  • tert-butyl this compound-5-carboxylate

  • Library of carboxylic acids (0.2 M in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.2 M in DMF)

  • DIPEA (N,N-Diisopropylethylamine) (0.4 M in DMF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 24- or 96-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add 200 µL of a 0.2 M solution of tert-butyl this compound-5-carboxylate in DCM (40 µmol, 1.0 eq).

  • To each well, add 220 µL of a unique carboxylic acid solution (44 µmol, 1.1 eq).

  • Add 220 µL of the HATU solution to each well (44 µmol, 1.1 eq).

  • Add 220 µL of the DIPEA solution to each well (88 µmol, 2.2 eq).

  • Seal the reaction block and stir the contents at room temperature for 16 hours.

  • After the reaction is complete, the solvent is removed in vacuo.

  • The residue is redissolved in ethyl acetate (1 mL) and washed with saturated aqueous sodium bicarbonate (2 x 0.5 mL) and brine (1 x 0.5 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude products are purified by parallel flash chromatography or preparative HPLC.

Protocol 2: Parallel Sulfonylation

This protocol details the reaction of a library of sulfonyl chlorides with the secondary amine of the starting material.

Materials:

  • tert-butyl this compound-5-carboxylate

  • Library of sulfonyl chlorides (0.2 M in DCM)

  • Triethylamine (0.4 M in DCM)

  • Anhydrous Dichloromethane (DCM)

  • 24- or 96-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add 200 µL of a 0.2 M solution of tert-butyl this compound-5-carboxylate in DCM (40 µmol, 1.0 eq).

  • To each well, add 220 µL of a unique sulfonyl chloride solution (44 µmol, 1.1 eq).

  • Add 220 µL of the triethylamine solution to each well (88 µmol, 2.2 eq).

  • Seal the reaction block and stir the contents at room temperature for 12 hours.

  • After completion, the reaction mixture is quenched by the addition of 0.5 mL of water to each well.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 0.5 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude products are purified by parallel flash chromatography or preparative HPLC.

Protocol 3: Parallel Reductive Amination

This protocol describes the alkylation of the secondary amine with a library of aldehydes via reductive amination.

Materials:

  • tert-butyl this compound-5-carboxylate

  • Library of aldehydes (0.2 M in 1,2-dichloroethane)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 24- or 96-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add 200 µL of a 0.2 M solution of tert-butyl this compound-5-carboxylate in DCE (40 µmol, 1.0 eq).

  • To each well, add 220 µL of a unique aldehyde solution (44 µmol, 1.1 eq).

  • Add 2 µL of acetic acid to each well.

  • Allow the mixture to stir for 30 minutes at room temperature to form the iminium ion.

  • Add 25 mg of sodium triacetoxyborohydride (120 µmol, 3.0 eq) to each well.

  • Seal the reaction block and stir at room temperature for 16 hours.

  • The reaction is quenched by the addition of 0.5 mL of saturated aqueous sodium bicarbonate to each well.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 0.5 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude products are purified by parallel flash chromatography or preparative HPLC.

Protocol 4: Boc Deprotection

This protocol is for the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the second secondary amine for further functionalization.

Materials:

  • Boc-protected this compound derivatives

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (0.1 M).

  • Add an equal volume of TFA.

  • Stir the reaction at room temperature for 2 hours.

  • The solvent and excess TFA are removed in vacuo.

  • The residue is co-evaporated with DCM (3 x 2 mL) to ensure complete removal of TFA.

  • The resulting TFA salt can be used directly in the next step or neutralized with a base.

Data Presentation

The following tables present representative data for the parallel synthesis of a small, diverse library of this compound derivatives. The yields and purities are typical for these types of reactions in a parallel synthesis format.

Table 1: Parallel Amide Coupling

EntryCarboxylic Acid (R1-COOH)Product StructureYield (%)Purity (%)
1Benzoic acid85>95
24-Chlorobenzoic acid82>95
33-Methoxybenzoic acid88>95
4Cyclohexanecarboxylic acid75>90
5Thiophene-2-carboxylic acid78>95

Table 2: Parallel Sulfonylation

EntrySulfonyl Chloride (R2-SO2Cl)Product StructureYield (%)Purity (%)
1Benzenesulfonyl chloride90>95
24-Toluenesulfonyl chloride92>95
34-Nitrobenzenesulfonyl chloride85>95
4Methanesulfonyl chloride78>90
5Thiophene-2-sulfonyl chloride81>95

Table 3: Parallel Reductive Amination

EntryAldehyde (R3-CHO)Product StructureYield (%)Purity (%)
1Benzaldehyde72>90
24-Fluorobenzaldehyde75>95
32-Naphthaldehyde68>90
4Isovaleraldehyde65>90
5Furfural70>95

Note: The structures in the tables are representative and show the functional group attached to the nitrogen of the this compound core.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the core scaffold, the diversification reactions, and the resulting compound library.

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Resulting Library scaffold This compound amide Amide Coupling scaffold->amide sulfon Sulfonylation scaffold->sulfon reduct Reductive Amination scaffold->reduct library Diverse Compound Library amide->library sulfon->library reduct->library

Figure 2: Diversification of the this compound scaffold.

Conclusion

The this compound scaffold is a valuable building block for the construction of diverse compound libraries for drug discovery. The protocols outlined in this document provide a robust starting point for the parallel synthesis of novel derivatives. The use of parallel synthesis techniques allows for the rapid exploration of SAR and the efficient optimization of lead compounds. The versatility of the diazaspiro core, combined with the power of parallel synthesis, makes this a compelling strategy for the discovery of new chemical entities.

Application of 2,5-Diazaspiro[3.4]octane in Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-Diazaspiro[3.4]octane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes on the use of this compound as a bioisosteric replacement for piperazine, focusing on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of a representative compound are also presented.

Bioisosteric Replacement of Piperazine with this compound

The piperazine ring is a common motif in many drug molecules. However, its conformational flexibility and potential for off-target activities can sometimes be detrimental. The this compound core serves as a rigid bioisostere for piperazine, offering a more defined vector for substituent placement and potentially improving target engagement.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Rationale Piperazine This compound Piperazine->this compound Replacement Increased Rigidity Increased Rigidity This compound->Increased Rigidity Novel Chemical Space Novel Chemical Space This compound->Novel Chemical Space Improved Selectivity Improved Selectivity Increased Rigidity->Improved Selectivity Reduced Off-Target Effects Reduced Off-Target Effects Improved Selectivity->Reduced Off-Target Effects

Caption: Bioisosteric replacement of piperazine with this compound.

Case Study: PARP Inhibitors

A notable application of this bioisosteric replacement is in the development of PARP inhibitors. Olaparib, a potent PARP inhibitor, contains a piperazine ring. Replacing this with a this compound moiety has been shown to maintain high potency.

Quantitative Data

The following table summarizes the in vitro potency of Olaparib and its this compound-containing analogue, Compound 10e, against PARP1.

CompoundScaffoldPARP1 IC50 (nM)
OlaparibPiperazine5.0
Compound 10eThis compound12.6 ± 1.1

This data demonstrates that the this compound analogue retains potent PARP1 inhibitory activity.

Experimental Protocols

Synthesis of a this compound-Containing PARP Inhibitor (Analogue of Olaparib)

This protocol outlines the synthesis of an olaparib analogue where the piperazine ring is replaced by a this compound core.

G cluster_synthesis Synthetic Workflow start Start: Commercially available starting materials step1 Synthesis of tert-butyl this compound-2-carboxylate start->step1 step2 Coupling with 4-(bromomethyl)-2H-phthalazin-1-one step1->step2 step3 Boc Deprotection step2->step3 step4 Acylation with 3-fluoro-4-(cyclopropanecarbonyl)benzoyl chloride step3->step4 product Final Product: Olaparib Analogue step4->product

Caption: Synthetic workflow for an olaparib analogue.

Materials:

  • tert-Butyl this compound-2-carboxylate

  • 4-(Bromomethyl)-2H-phthalazin-1-one

  • 3-Fluoro-4-(cyclopropanecarbonyl)benzoyl chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Coupling Reaction. To a solution of tert-butyl this compound-2-carboxylate (1.0 eq) and 4-(bromomethyl)-2H-phthalazin-1-one (1.1 eq) in DMF, add triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 16 hours.

  • Step 2: Work-up and Purification. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain tert-butyl 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,5-diazaspiro[3.4]octane-2-carboxylate.

  • Step 3: Boc Deprotection. Dissolve the product from Step 2 in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the deprotected amine salt.

  • Step 4: Acylation. Dissolve the amine salt from Step 3 in DCM and add triethylamine (3.0 eq). Cool the solution to 0 °C and add 3-fluoro-4-(cyclopropanecarbonyl)benzoyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 5: Final Work-up and Purification. Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography to afford the final compound.

Biological Assay: PARP1 Enzymatic Assay (Chemiluminescent)

This protocol describes a common method for evaluating the inhibitory activity of compounds against PARP1.

G cluster_assay PARP1 Inhibition Assay Workflow plate_prep Coat 96-well plate with histone compound_add Add PARP1 enzyme and test compound plate_prep->compound_add reaction_start Initiate reaction with NAD+ and activated DNA compound_add->reaction_start detection Add Streptavidin-HRP reaction_start->detection readout Add chemiluminescent substrate and measure signal detection->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Materials:

  • 96-well white, opaque microplates

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

  • Test compounds (dissolved in DMSO)

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histone H1 by incubating a solution of histone H1 in PBS overnight at 4 °C. Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the test compounds (e.g., from 1 nM to 10 µM) to the wells. Include a positive control (a known PARP inhibitor like olaparib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the PARP1 enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of biotinylated NAD+ and activated DNA to each well. Incubate the plate at 30 °C for 1 hour.

  • Detection: Wash the wells three times with wash buffer. Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.

  • Readout: Wash the wells three times with wash buffer. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The this compound scaffold represents a compelling design element for medicinal chemists. Its application as a rigid bioisostere for piperazine can lead to the discovery of drug candidates with improved pharmacological profiles. The provided protocols offer a starting point for the synthesis and evaluation of novel compounds incorporating this valuable spirocyclic system.

Application Notes and Protocols: Design and Synthesis of 2,5-Diazaspiro[3.4]octane-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and screening of compound libraries based on the 2,5-diazaspiro[3.4]octane scaffold. This privileged structural motif offers a unique three-dimensional architecture that is of significant interest in modern drug discovery for enhancing properties such as metabolic stability and target selectivity.

Introduction to this compound Scaffolds

The this compound core is a rigid, sp³-rich scaffold that has emerged as a valuable building block in medicinal chemistry. Its inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling improved interactions with biological targets compared to more planar structures. Libraries of compounds based on this scaffold have shown promise in a variety of therapeutic areas, including treatments for infectious diseases and metabolic disorders.

Design and Synthesis of a this compound Library

A key strategy for generating a diverse library of this compound-based compounds is through parallel synthesis. This approach allows for the rapid creation of numerous analogs by systematically varying the substituents at key positions on the core scaffold.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the parallel synthesis of a this compound library, starting from a protected core and diversifying it through subsequent reactions.

G cluster_synthesis Library Synthesis Workflow Start Protected this compound Core (e.g., N-Boc protected) Deprotection Deprotection of one amine Start->Deprotection Diversification_1 Parallel Acylation/Alkylation (R1 diversification) Deprotection->Diversification_1 Deprotection_2 Deprotection of second amine Diversification_1->Deprotection_2 Diversification_2 Parallel Acylation/Sulfonylation (R2 diversification) Deprotection_2->Diversification_2 Purification Parallel Purification (e.g., HPLC) Diversification_2->Purification Characterization QC and Characterization (LC-MS, NMR) Purification->Characterization Library Final Compound Library Characterization->Library

Caption: Workflow for parallel synthesis of a this compound library.

Experimental Protocol: Parallel Synthesis of a 100-Member Library

This protocol outlines the parallel synthesis of a 100-member library from a mono-Boc-protected this compound starting material using a 10x10 array of reaction vessels (e.g., in a 96-well plate format).

Materials:

  • tert-butyl this compound-2-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • 10 diverse carboxylic acids (for R1 diversification)

  • 10 diverse sulfonyl chlorides (for R2 diversification)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water

  • 96-well deep-well plates

  • Automated liquid handler (optional, but recommended)

  • Parallel purification system (e.g., mass-directed preparative HPLC)

Protocol:

  • Preparation of Starting Material:

    • Dissolve tert-butyl this compound-2-carboxylate in DCM in a suitable flask.

  • Boc Deprotection (Step 1):

    • Add a solution of 20% TFA in DCM to the starting material solution.

    • Stir at room temperature for 1 hour.

    • Concentrate in vacuo to remove solvent and excess TFA.

    • Re-dissolve the resulting amine salt in DMF.

  • R1 Diversification (Amide Formation):

    • Aliquot the deprotected amine solution into 10 sets of 10 wells in a 96-well deep-well plate.

    • To each set of 10 wells, add a different carboxylic acid (pre-dissolved in DMF), HATU, and DIPEA.

    • Seal the plate and shake at room temperature for 16 hours.

    • After the reaction, quench with water and extract with an appropriate organic solvent.

    • Concentrate the organic layers to dryness.

  • Boc Deprotection (Step 2):

    • Re-dissolve the products from the previous step in a 20% TFA in DCM solution in their respective wells.

    • Shake at room temperature for 1 hour.

    • Concentrate in vacuo.

  • R2 Diversification (Sulfonamide Formation):

    • Re-dissolve the resulting amines in DMF containing DIPEA.

    • To each of the 10 rows of wells, add a different sulfonyl chloride (pre-dissolved in ACN).

    • Seal the plate and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Add water to each well and perform liquid-liquid extraction.

    • Concentrate the organic layers.

    • Purify each compound using a parallel purification system (e.g., mass-directed preparative HPLC).

  • Quality Control:

    • Analyze each purified compound by LC-MS to confirm identity and purity.

    • For a representative subset of compounds, perform ¹H NMR for full structural confirmation.

Application Notes: Screening of this compound Libraries

Once synthesized, the compound library can be screened against various biological targets to identify hits. Below are protocols for screening against two classes of targets where diazaspiro-octane derivatives have shown activity: G-protein coupled receptors (GPCRs) and the sigma-1 receptor.

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign.

G cluster_screening HTS Workflow Library Compound Library (in DMSO) Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Assay_Dev Assay Development & Miniaturization Assay_Dev->Primary_Screen Hit_ID Hit Identification (Z-score analysis) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50 determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt G cluster_sigma1 Sigma-1 Receptor Signaling Ligand Sigma-1 Ligand (e.g., Diazaspiro-octane derivative) Sigma1R Sigma-1 Receptor Ligand->Sigma1R IRE1 IRE1 Sigma1R->IRE1 stabilizes ERK ERK Pathway Sigma1R->ERK NFkB NF-κB Pathway IRE1->NFkB Stress Cellular Stress Response (e.g., ROS reduction) NFkB->Stress Survival Cell Survival ERK->Survival G cluster_sstr5 SSTR5 Antagonist Signaling Antagonist SSTR5 Antagonist (Diazaspiro-octane derivative) SSTR5 SSTR5 Receptor Antagonist->SSTR5 AC Adenylate Cyclase SSTR5->AC inhibits cAMP cAMP AC->cAMP produces Insulin Insulin Secretion cAMP->Insulin stimulates

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,5-diazaspiro[3.4]octane and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide guidance on optimizing this critical synthetic process. This compound is a valuable spirocyclic scaffold in medicinal chemistry, known for imparting conformational rigidity and three-dimensional character to drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2,5-diazaspiro[3.ane]octane?

A1: The synthesis of diazaspirocycles like this compound typically involves multi-step sequences. Common strategies include the construction of a quaternary carbon center followed by intramolecular cyclizations to form the spirocyclic core. The nitrogen atoms are often protected, commonly with a tert-butoxycarbonyl (Boc) group, which allows for controlled reactions and is later removed in the final steps.

Q2: Why is the Boc-protected version (e.g., tert-butyl this compound-2-carboxylate) frequently used as an intermediate?

A2: The Boc protecting group is widely used because it is stable under a variety of reaction conditions but can be removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl). This allows for selective manipulation of other functional groups in the molecule and controlled derivatization of the nitrogen atoms. Using a mono-Boc protected intermediate enables chemists to functionalize the unprotected nitrogen selectively before proceeding with further synthetic steps.

Q3: What are the primary applications of the this compound scaffold?

A3: This spirocyclic system is a "privileged structure" in drug discovery. Its rigid, three-dimensional nature can lead to improved target selectivity, metabolic stability, and better physicochemical properties compared to more flexible or "flat" molecular structures. It has been incorporated into compounds targeting a range of diseases, including cancer and tuberculosis.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Problem 1: Low yield during the initial cyclization step to form the spirocyclic core.

  • Possible Causes & Solutions

    • Steric Hindrance: The formation of the spirocyclic quaternary center can be sterically demanding. Ensure that reaction concentration is optimized; overly concentrated solutions can sometimes favor intermolecular side reactions, while very dilute conditions (high-dilution principle) can favor the desired intramolecular cyclization.

    • Incorrect Base or Solvent: The choice of base and solvent is critical for cyclization reactions. A base that is too strong or too weak may not effectively promote the reaction or could lead to side products. Screen a variety of conditions. For example, in related syntheses, bases like potassium carbonate are used in solvents like acetonitrile.

    • Leaving Group Efficiency: If the cyclization is an intramolecular nucleophilic substitution, ensure a good leaving group (e.g., tosylate, mesylate, or halide) is on the precursor.

    • Reaction Time and Temperature: Spirocycle formation can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessive time or heat can lead to decomposition or side product formation.

  • Troubleshooting Workflow

    G A Low Cyclization Yield B Verify Starting Material Purity A->B C Optimize Reaction Conditions A->C D Investigate Purification Loss A->D E Screen Different Bases (e.g., K2CO3, Cs2CO3, NaH) C->E F Vary Solvent & Concentration (High Dilution?) C->F G Adjust Temperature & Time (Monitor by TLC/LC-MS) C->G

    Figure 1. Decision tree for troubleshooting low cyclization yields.

Problem 2: Difficulty in removing the Boc protecting group.

  • Possible Causes & Solutions

    • Insufficient Acid Strength or Amount: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, sometimes a stronger acid or different conditions are needed. Using a solution of HCl in an alcohol (like isopropanol) or an anhydrous solvent (like dioxane or diethyl ether) can be effective.

    • Acid-Labile Final Product: The desired deprotected product may be unstable in strong acid, leading to decomposition and low isolated yield. In such cases, use the minimum amount of acid required and keep the reaction temperature low (e.g., 0 °C) to minimize degradation.

    • Workup Issues: The free diamine product can be highly water-soluble, leading to losses during aqueous workup. To recover the product, it may be necessary to basify the acidic solution carefully and extract with a more polar organic solvent or even evaporate the aqueous layer and extract the resulting solid residue.

  • Comparison of Deprotection Reagents

Reagent/ConditionsSolventTypical TemperatureComments
20-50% TFADichloromethane (DCM)0 °C to Room TempStandard method; TFA and DCM are volatile and easily removed.
4M HCl in DioxaneDioxane0 °C to Room TempProvides HCl salt directly, which can aid in precipitation and isolation.
Acetyl Chloride / MethanolMethanol0 °C to Room TempGenerates anhydrous HCl in situ; useful for sensitive substrates.
6M Aqueous HClWater / Propan-2-olRoom Temp to 50 °CHarsher conditions; risk of side reactions but can be effective if others fail.

Problem 3: Product loss or decomposition during purification.

  • Possible Causes & Solutions

    • Volatility of the Free Diamine: The unprotected this compound is a relatively small molecule and can be volatile. Avoid concentrating solutions to complete dryness under high vacuum for extended periods.

    • Instability on Silica Gel: Free amines can streak or irreversibly bind to standard silica gel during column chromatography. It is often better to purify the protected intermediate. If the free amine must be chromatographed, consider using a basic mobile phase (e.g., with a small amount of triethylamine or ammonium hydroxide) or using a different stationary phase like alumina.

    • Formation of Salts: The final product is often isolated as an oxalate or hydrochloride salt to improve stability and ease of handling.[2][3] Purification can sometimes be achieved by crystallization of these salts.

Representative Experimental Protocol (Generalized)

The following protocol is a generalized representation based on common synthetic steps for related spirocyclic diamines. Note: This is not from a specific publication for this compound and should be adapted and optimized.

Step 1: Synthesis of a Protected Spirocyclic Precursor (e.g., Boc-protected)

A common strategy involves a [3+2] cycloaddition. For instance, a suitable α,β-unsaturated ester could react with an azomethine ylide precursor to form the pyrrolidine ring with the required quaternary carbon.

G Start α,β-Unsaturated Ester + Azomethine Ylide Precursor Step1 [3+2] Cycloaddition (e.g., with LiF or AgOAc) Start->Step1 Intermediate Protected Spirocyclic Intermediate (e.g., Ester) Step1->Intermediate Step2 Functional Group Manipulation (e.g., Amidation) Intermediate->Step2 FinalProtected Fully Elaborated Protected Core Step2->FinalProtected

Figure 2. Generalized workflow for constructing the protected spirocyclic core.

Step 2: Deprotection to Yield this compound

  • Materials:

    • tert-Butyl this compound-2-carboxylate (1 equivalent)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA, 5-10 equivalents)

  • Procedure:

    • Dissolve the Boc-protected spirocycle in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • The crude product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in water, cool in an ice bath, and carefully basify with a strong base (e.g., 2M NaOH) to pH > 12.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or a mixture of DCM/isopropanol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the final product. For long-term storage, conversion to a stable salt (e.g., hydrochloride or oxalate) is recommended.

References

Technical Support Center: Purification of 2,5-Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2,5-Diazaspiro[3.4]octane derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in isolating these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Question 1: My this compound derivative is streaking or showing significant tailing on a standard silica gel column. What is causing this and how can I fix it?

Answer:

Streaking and tailing of basic compounds like this compound derivatives on silica gel is a common issue. It is primarily caused by the strong interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to poor elution and peak shape.

Here are several strategies to resolve this issue:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups can significantly improve peak shape and separation.[1]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic amines.[2]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) with a high pH mobile phase (e.g., using ammonium hydroxide or triethylamine as an additive) can be effective. At a higher pH, the amine is in its free-base form, making it more hydrophobic and more likely to be retained and separated on a C18 column.[2]

Question 2: I am observing what appears to be my product degrading on the silica gel column. How can I prevent this?

Answer:

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The this compound core, particularly if it contains acid-labile protecting groups, may be susceptible to decomposition.

To mitigate degradation on silica gel:

  • Deactivate the Silica: You can pre-treat the silica gel by slurring it with a solvent system containing a base (e.g., 1% triethylamine in your eluent) before packing the column. This helps to neutralize the most acidic sites.

  • Minimize Residence Time: Run the column as quickly as possible while still achieving separation. A shorter exposure time to the stationary phase reduces the opportunity for degradation.

  • Use an Alternative Stationary Phase: As mentioned previously, amine-functionalized silica or basic alumina are less harsh alternatives to bare silica gel.[1][2]

  • Non-Chromatographic Purification: If degradation is severe, consider non-chromatographic purification methods such as crystallization or acid-base extraction.

Question 3: My this compound derivative is difficult to crystallize, and I am struggling to remove closely related impurities. What other purification techniques can I try?

Answer:

When standard chromatography and crystallization are challenging, several other techniques can be employed:

  • Salt Formation and Crystallization: this compound derivatives, being basic, can readily form salts with acids. These salts often have different solubility profiles than the free base and may crystallize more easily.

    • Oxalate Salts: The formation of oxalate or hemioxalate salts is a common method for the purification of these derivatives.[3][4] This can be achieved by treating a solution of the crude product with oxalic acid.

    • Trichloroacetic Acid (TCA) Precipitation: TCA can be used to precipitate amines from a solution, allowing for the separation of non-basic impurities. The resulting amine-TCA salt can then be carefully treated to regenerate the free amine.[5]

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.[6]

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, which can then be extracted back into an organic solvent.

  • Cation Exchange Chromatography: This technique utilizes a resin with acidic functional groups. The crude mixture is loaded onto the column, and the basic this compound derivative will bind to the resin. Impurities can be washed away, and the pure product can then be eluted by washing with a basic solution.[7]

Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A1: While specific impurities depend on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of cyclization: Incompletely cyclized intermediates or products from alternative cyclization pathways.

  • Protecting group fragments: Remnants from deprotection steps (e.g., Boc-related impurities).

  • Reagents: Excess reagents used in the reaction.

Q2: How can I assess the purity of my final this compound derivative?

A2: A combination of analytical techniques is recommended for accurate purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect the presence of impurities, even at low levels. It also confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Used to determine the percentage purity of the compound. For chiral derivatives, chiral HPLC is necessary to determine the enantiomeric excess.[8]

Q3: My this compound derivative is a single enantiomer. Will the purification methods described affect its stereochemical integrity?

A3: Most of the described purification methods (chromatography on achiral stationary phases, crystallization, acid-base extraction) are unlikely to cause racemization. However, it is crucial to be mindful of the following:

  • pH extremes: Prolonged exposure to very harsh acidic or basic conditions could potentially lead to racemization if there is an acidic proton adjacent to a stereocenter. This is generally not a major concern for the this compound core itself but should be considered based on the overall structure of the derivative.

  • Chiral Separation: To separate enantiomers, you will need to use a chiral stationary phase in HPLC or perform a resolution via diastereomeric salt formation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniquePrincipleAdvantagesDisadvantagesBest For
Silica Gel Chromatography (with amine additive) Adsorption chromatographyWidely available, good for moderately polar compounds.Can cause tailing and degradation of basic compounds.[1][2]General purpose purification of less basic derivatives.
Amine-Functionalized Silica Chromatography Adsorption chromatographyExcellent peak shape for basic amines, less degradation.[1]More expensive than standard silica.Purifying challenging basic amines.
Reversed-Phase HPLC (high pH) Partition chromatographyGood for a wide range of polarities, avoids acidic conditions.[2]Requires specific columns stable at high pH, may be costly for large scale.High-purity separation, especially for analytical purposes.
Acid-Base Extraction Liquid-liquid extraction based on pKaScalable, inexpensive, effective for removing neutral/acidic impurities.[6]Not effective for separating impurities with similar basicity.Bulk purification and removal of non-basic impurities.
Salt Crystallization (e.g., Oxalate) Precipitation/CrystallizationCan provide very high purity, scalable.[3][4]Finding a suitable salt and crystallization conditions can be trial-and-error.Final purification step to obtain highly pure, solid material.
Cation Exchange Chromatography Ion-exchange chromatographyHighly selective for basic compounds.[7]Can be more complex to set up and optimize than standard chromatography.Isolating basic compounds from complex mixtures.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Purification by Column Chromatography on Amine-Treated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent system (e.g., 99:1 Hexane:Ethyl Acetate). Add 1% triethylamine to the eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent containing 1% triethylamine.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate and then methanol). Ensure that 1% triethylamine is present in all eluent mixtures.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (+1% TEA in Eluent) pack_col Pack Column prep_slurry->pack_col equilibrate Equilibrate Column (2-3 CV with Eluent + TEA) pack_col->equilibrate load_sample Dry Load Crude Product equilibrate->load_sample elute Elute with Gradient (maintain 1% TEA) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for Amine-Treated Silica Gel Chromatography.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL). The basic this compound derivative will move to the aqueous layer.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Neutral Wash: Wash the combined aqueous layer with ethyl acetate (2 x 50 mL) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) until the pH is >10.

  • Back Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., 3 x 75 mL of dichloromethane). The deprotonated product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G start Crude Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify Aqueous Layer (e.g., NaOH) aqueous1->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Product) separate2->organic2 dry Dry & Concentrate organic2->dry end Purified Product dry->end

Caption: Decision workflow for Acid-Base Extraction purification.

References

Technical Support Center: Optimization of Reaction Conditions for 2,5-Diazaspiro[3.4]octane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 2,5-diazaspiro[3.4]octane. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the this compound core?

A1: The most prevalent functionalization strategies for the this compound core involve reactions targeting the secondary amine groups. Key methods include:

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to form C-N bonds with aryl halides or pseudohalides.

  • N-Alkylation: This can be achieved through direct alkylation with alkyl halides or, more commonly, via reductive amination with aldehydes or ketones to prevent over-alkylation.

  • Acylation: The formation of amides, carbamates, and ureas is a common method to introduce a variety of functional groups.

  • Michael Addition: The secondary amines can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Q2: How can I achieve selective mono-functionalization of this compound?

A2: Achieving selective mono-functionalization of the symmetric this compound can be challenging. The primary strategy involves the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common choice, allowing for the functionalization of the unprotected nitrogen. Subsequent deprotection of the Boc group then allows for a different functional group to be introduced at the second nitrogen, leading to orthogonally functionalized products.

Q3: What are the key safety considerations when working with this compound and its derivatives?

A3: As with all laboratory chemicals, it is essential to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work should be conducted in a well-ventilated fume hood. Specific reagents used in functionalization reactions, such as palladium catalysts, organophosphine ligands, and strong bases, may have specific handling and disposal requirements. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Low or No Product Yield

Q: I am observing very low or no yield in my N-arylation (Buchwald-Hartwig) reaction. What are the potential causes and solutions?

A: Low or no yield in a Buchwald-Hartwig amination of this compound can stem from several factors:

  • Inappropriate Ligand: The choice of phosphine ligand is crucial. For sterically hindered amines like this compound, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos often give better results.

  • Incorrect Base: The strength of the base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions. Common bases for this reaction include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice of base can be solvent-dependent.

  • Low Reaction Temperature: Buchwald-Hartwig reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature, typically in the range of 80-120 °C.

  • Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and DMF are common solvents for this reaction.

Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I improve the selectivity?

A: The formation of side products can be minimized by carefully controlling the reaction conditions:

  • Double Functionalization: In the absence of a protecting group, double N,N'-functionalization is a common side reaction. To favor mono-functionalization, use a stoichiometric excess of the this compound relative to the electrophile.

  • Dehalogenation of Aryl Halide: In palladium-catalyzed reactions, hydrodehalogenation of the aryl halide can occur as a side reaction. This can sometimes be suppressed by using a different ligand or solvent.

  • Side Reactions with the Base: Certain strong bases can react with other functional groups on your substrates. Consider using a milder base if you suspect this is occurring.

Data Presentation

The following tables provide illustrative data for the optimization of reaction conditions for the N-arylation and reductive amination of a mono-Boc-protected this compound. Disclaimer: This data is representative of typical conditions for similar substrates and should be used as a starting point for optimization.

Table 1: Optimization of N-Arylation of N-Boc-2,5-diazaspiro[3.4]octane with 4-bromotoluene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane10062
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10088
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11075
5Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene8055

Table 2: Optimization of Reductive Amination of N-Boc-2,5-diazaspiro[3.4]octane with Cyclohexanone

EntryReducing AgentSolventAdditiveTemperature (°C)Yield (%)
1NaBH(OAc)₃DCEAcetic Acid2592
2NaBH₄Methanol-2578
3NaCNBH₃MethanolAcetic Acid2585
4H₂ (1 atm), Pd/CEthanol-2565
5NaBH(OAc)₃THF-2588

Experimental Protocols

General Protocol for N-Arylation (Buchwald-Hartwig Amination)
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 equiv), N-Boc-2,5-diazaspiro[3.4]octane (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination
  • To a round-bottom flask, add N-Boc-2,5-diazaspiro[3.4]octane (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Dissolve the starting materials in a suitable solvent (e.g., dichloroethane or methanol).

  • If necessary, add an acid catalyst (e.g., acetic acid, 1.0 equiv).

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup and Purification cluster_end Final Product start N-Boc-2,5-diazaspiro[3.4]octane setup Combine Reactants, Catalyst, Ligand, Base, and Solvent start->setup reagent Aryl Halide or Aldehyde/Ketone reagent->setup react Heat and Stir under Inert Atmosphere setup->react workup Quench, Extract, and Wash react->workup purify Column Chromatography workup->purify product Functionalized Product purify->product

Caption: General experimental workflow for the functionalization of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Start check_yield Check Reaction Conversion (TLC/LC-MS) start->check_yield low_yield Is Conversion Low? check_yield->low_yield side_products Are Side Products Observed? low_yield->side_products No issue_catalyst Inactive Catalyst/ Incorrect Ligand low_yield->issue_catalyst Yes issue_conditions Suboptimal Temperature/ Base/Solvent low_yield->issue_conditions Yes issue_selectivity Poor Selectivity side_products->issue_selectivity Yes end Successful Reaction side_products->end No solution_catalyst Use Fresh Catalyst/ Screen Ligands/ Ensure Inert Atmosphere issue_catalyst->solution_catalyst solution_conditions Optimize Temperature, Base, and Solvent issue_conditions->solution_conditions solution_selectivity Adjust Stoichiometry/ Use Protecting Group issue_selectivity->solution_selectivity

Caption: Troubleshooting workflow for optimizing this compound functionalization reactions.

Technical Support Center: Purifying Diazaspiro Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of diazaspiro compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my diazaspiro compounds streak or tail on a silica gel column?

A1: Diazaspiro compounds, being basic due to their amine functionalities, often interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This strong interaction can lead to several issues:

  • Irreversible adsorption: The compound binds too tightly to the silica and does not elute.

  • Tailing or streaking: The compound elutes slowly and unevenly, resulting in broad, asymmetrical peaks that contaminate subsequent fractions.[2][3][4] This occurs because the interaction with the stationary phase is not a rapid equilibrium.

  • Decomposition: The acidic nature of the silica gel can sometimes lead to the degradation of sensitive diazaspiro compounds.[4][5][6]

Q2: How can I prevent my basic diazaspiro compound from sticking to the silica gel column?

A2: To prevent strong binding to silica gel, the acidic silanol groups need to be neutralized or "deactivated".[7] This can be achieved by:

  • Adding a basic modifier to the mobile phase: Small amounts of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) are commonly added to the eluent.[2][3][7][8] These basic additives compete with the diazaspiro compound for the acidic sites on the silica, allowing for a cleaner elution.[8]

  • Using a different stationary phase: If adding a basic modifier is not effective or desirable, consider alternative stationary phases such as basic alumina or amine-functionalized silica.[8][9]

Q3: What is a good starting solvent system for the purification of a diazaspiro compound?

A3: The choice of solvent system depends on the polarity of your specific diazaspiro compound. A good starting point is often a mixture of a non-polar solvent and a polar solvent. Thin-layer chromatography (TLC) should always be used to determine the optimal solvent system before running a column.[10][11] Common solvent systems for basic compounds include:

  • Dichloromethane/Methanol: A very common system for polar compounds.[12]

  • Ethyl Acetate/Hexane: A standard system for compounds of intermediate polarity.[12]

  • Dichloromethane/Methanol with a basic modifier: For polar basic compounds, adding a small amount of ammonium hydroxide in methanol can significantly improve separation.[12][13]

Q4: Can I use reversed-phase chromatography to purify my diazaspiro compound?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially for polar or ionizable diazaspiro compounds.[8][14] In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. For basic compounds, it is often beneficial to add a modifier to the mobile phase to control the ionization of the analyte and improve peak shape. A common additive is a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid, or a base like triethylamine to work at a higher pH where the amine is in its free base form.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or tails on TLC and column Strong interaction of the basic diazaspiro compound with acidic silica gel.[1][2][3]Add a basic modifier to the eluent (e.g., 0.1-2% triethylamine or ammonium hydroxide).[2][3][7][8] Use an alternative stationary phase like basic alumina or amine-functionalized silica.[8][9]
Compound does not elute from the column (stuck at the origin) The eluent is not polar enough to move the compound.[10] The compound has irreversibly adsorbed to the silica gel due to strong basicity.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[10] If increasing polarity doesn't work, consider using a stronger solvent system with a basic additive. If the compound is still retained, it may have decomposed on the silica.[5] Test compound stability on a TLC plate.
Poor separation of the desired compound from impurities The chosen solvent system has insufficient selectivity. The column was overloaded with the crude sample.[3]Perform a more thorough TLC analysis with a wider range of solvent systems to find an optimal separation.[11] Try a different stationary phase (e.g., alumina, C18). Reduce the amount of sample loaded onto the column.
The compound appears to have decomposed during chromatography The diazaspiro compound is sensitive to the acidic nature of the silica gel.[4][5]Neutralize the silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing the column.[15] Use a less acidic stationary phase like neutral or basic alumina.[5] Minimize the time the compound spends on the column by using flash chromatography.
Mobile Phase Modifier Concentrations
Modifier Typical Concentration Common Solvent System Notes
Triethylamine (TEA) 0.1 - 2% (v/v)[3]Hexane/Ethyl Acetate, Dichloromethane/MethanolVolatile and can often be removed under vacuum. Can sometimes interfere with certain analyses.
Ammonium Hydroxide (NH₄OH) 0.1 - 5% of a concentrated solution in the polar solvent componentDichloromethane/Methanol[13]Typically added to the methanol portion of the eluent. Effective for highly polar basic compounds.

Experimental Protocol: Flash Column Chromatography of a Diazaspiro Compound on Silica Gel

This protocol provides a general methodology for the purification of a diazaspiro compound using flash column chromatography with a basic modifier.

1. Materials:

  • Silica gel (flash chromatography grade)

  • Crude diazaspiro compound

  • Solvents for mobile phase (e.g., HPLC grade Dichloromethane and Methanol)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 95:5 Dichloromethane:Methanol).

    • To optimize, prepare eluent systems with a small percentage of a basic modifier (e.g., add 0.5% TEA to the mobile phase).

    • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude diazaspiro compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel.

    • Add a small amount of the initial eluent to wash the sides of the column and allow this to enter the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluent.

    • Begin collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs. For example, start with 98:2 DCM:MeOH + 0.5% TEA and gradually increase the methanol concentration.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure diazaspiro compound.

    • Remove the solvent using a rotary evaporator.

    • Place the sample under high vacuum to remove any residual solvent and triethylamine.

Visualization

TroubleshootingWorkflow start Start: Diazaspiro Compound Purification problem Problem Encountered? start->problem streaking Streaking or Tailing? problem->streaking Yes success Successful Purification problem->success No no_elution Compound Not Eluting? streaking->no_elution No add_modifier Add Basic Modifier (TEA/NH4OH) to Eluent streaking->add_modifier Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes decomposition Compound Decomposition? poor_separation->decomposition No optimize_solvent Re-optimize Solvent System with TLC poor_separation->optimize_solvent Yes neutralize_silica Pre-treat Silica with Base decomposition->neutralize_silica Yes decomposition->success No change_stationary_phase Use Basic Alumina or Amine-Functionalized Silica add_modifier->change_stationary_phase Still an issue add_modifier->success change_stationary_phase->success increase_polarity->add_modifier Still an issue increase_polarity->success reduce_load Reduce Sample Load optimize_solvent->reduce_load Still an issue optimize_solvent->success reduce_load->success neutralize_silica->change_stationary_phase Still an issue

Caption: Troubleshooting workflow for diazaspiro compound purification.

References

Identification and characterization of byproducts in 2,5-Diazaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2,5-Diazaspiro[3.4]octane. The information is designed to assist in the identification and characterization of byproducts and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound core?

A1: A prevalent strategy involves a multi-step sequence starting from a suitable cyclobutane precursor. A key step is often an intramolecular Dieckmann condensation to form the five-membered ring, followed by functional group manipulations to introduce the nitrogen atoms. The synthesis typically involves the use of protecting groups (e.g., Boc, Cbz) to control reactivity during the construction of the bicyclic system.

Q2: What are the likely sources of byproduct formation in this synthesis?

A2: Byproducts can arise from several sources, including:

  • Incomplete Dieckmann Condensation: Failure of the intramolecular cyclization can lead to the recovery of the starting diester or the formation of polymeric materials.

  • Side Reactions of the Dieckmann Condensation: These can include intermolecular Claisen condensations if reaction conditions are not optimized for intramolecular cyclization.

  • Incomplete Deprotection: If protecting groups are used, their incomplete removal will result in a mixture of the desired product and partially protected intermediates.

  • Over-alkylation or Incomplete Alkylation: In steps involving the introduction of substituents on the nitrogen atoms, both under- and over-alkylation can occur.

  • Oxidation: The diamine product can be susceptible to oxidation, especially if exposed to air for prolonged periods.

Q3: Which analytical techniques are most suitable for identifying 2,5-Diazaspiro[3..4]octane and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and for determining the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the target compound from less volatile byproducts and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Provides molecular weight information for the components of the reaction mixture, aiding in the identification of expected and unexpected products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no yield of the desired product 1. Ineffective Dieckmann condensation. 2. Decomposition of starting materials or intermediates. 3. Incorrect reaction stoichiometry.1. Ensure anhydrous conditions and the use of a suitable strong base (e.g., sodium ethoxide, sodium hydride). Optimize reaction temperature and time. 2. Check the stability of all reagents and intermediates under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen, argon). 3. Carefully re-verify the molar equivalents of all reactants.
Presence of multiple spots on TLC or peaks in GC/HPLC 1. Incomplete reaction. 2. Formation of byproducts. 3. Incomplete removal of protecting groups.1. Increase reaction time or temperature, or consider adding more of the limiting reagent. 2. Isolate the major byproducts by column chromatography and characterize them by NMR and MS to understand the side reactions. Adjust reaction conditions (e.g., temperature, concentration, order of addition) to minimize their formation. 3. Ensure that the deprotection conditions (e.g., catalyst, reaction time, temperature) are sufficient for complete removal of the protecting groups. Monitor the deprotection step by TLC or HPLC.
Difficulty in purifying the final product 1. Co-elution of the product with byproducts. 2. The product is highly polar and adheres to the silica gel. 3. The product is unstable on silica gel.1. Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Use a more polar eluent system, such as a mixture of dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing. 3. Consider purification by crystallization or distillation if the product is amenable.
Inconsistent NMR spectra 1. Presence of residual solvent or moisture. 2. Sample degradation. 3. Presence of paramagnetic impurities.1. Ensure the sample is thoroughly dried under high vacuum before NMR analysis. 2. Prepare fresh samples for analysis and store the compound under an inert atmosphere and at a low temperature. 3. Treat the sample with a chelating agent or pass it through a short plug of a suitable adsorbent to remove metal impurities.

Experimental Protocols

A representative synthetic approach to a protected this compound derivative is outlined below.

Synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

This procedure outlines a key step in a potential synthetic route, the Dieckmann condensation to form the carbocyclic ring.

  • Reaction: The Dieckmann condensation of a suitable diester, such as diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate, is carried out using a strong base.

  • Reagents and Conditions:

    • Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous ethanol or toluene as solvent

    • Reaction is typically run at reflux temperature.

  • Work-up:

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • The reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Dieckmann Condensation

ParameterCondition ACondition BCondition C
Base Sodium EthoxideSodium HydridePotassium tert-butoxide
Solvent EthanolTolueneTHF
Temperature Reflux80 °CRoom Temperature
Yield (%) 758560
Key Byproduct Intermolecular condensation productUnreacted starting materialRing-opened product

Visualizations

Synthesis_Pathway A Diethyl 1-(Boc)azetidine-3,3-dicarboxylate B Dieckmann Condensation (NaOEt, EtOH, Reflux) A->B C tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate B->C D Reduction & Functionalization C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? incomplete->byproducts No optimize_time Increase Reaction Time/Temperature incomplete->optimize_time Yes isolate_byproducts Isolate and Characterize Byproducts byproducts->isolate_byproducts Yes purification_issue Purification Difficulty? byproducts->purification_issue No optimize_time->check_reaction adjust_conditions Adjust Reaction Conditions (e.g., Temp, Concentration) isolate_byproducts->adjust_conditions adjust_conditions->check_reaction change_chromatography Modify Chromatography (Solvent, Stationary Phase) purification_issue->change_chromatography Yes success Pure Product Obtained purification_issue->success No change_chromatography->success

Caption: Troubleshooting workflow for synthesis issues.

Byproduct_Identification start Crude Reaction Mixture separation Separation (Column Chromatography, HPLC) start->separation fractions Collect Fractions separation->fractions analysis Analyze Fractions (NMR, MS) fractions->analysis structure_elucidation Elucidate Structure of Byproducts analysis->structure_elucidation pathway_analysis Propose Formation Pathway structure_elucidation->pathway_analysis optimization Optimize Reaction to Minimize Byproducts pathway_analysis->optimization

Caption: Workflow for byproduct identification.

Technical Support Center: Stereoselectivity in 2,5-Diazaspiro[3.4]octane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Diazaspiro[3.4]octane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving desired stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing stereoselectivity in reactions involving the this compound scaffold?

A1: The stereochemical outcome of reactions with this compound is primarily influenced by a combination of factors:

  • Nature of the Substrate: The existing stereochemistry of substituents on the spirocyclic core will direct the approach of incoming reagents.

  • Protecting Groups: The size and nature of protecting groups on the nitrogen atoms can significantly influence the conformational preference of the ring system, thereby affecting the facial selectivity of reactions.

  • Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst used can alter the transition state energies, leading to different stereochemical outcomes.

  • Catalyst/Reagent: In asymmetric synthesis, the choice of a chiral catalyst, ligand, or auxiliary is crucial in controlling the enantioselectivity.

Q2: How can I determine the absolute and relative stereochemistry of my substituted this compound product?

A2: A combination of techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques such as NOESY and COSY can help determine the relative stereochemistry by analyzing through-space proton-proton interactions.

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of crystalline compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee) of your product.

Q3: Are there any known chiral auxiliaries that are particularly effective for the stereoselective functionalization of this compound?

A3: While the literature on specific chiral auxiliaries for the this compound core is still emerging, general principles of asymmetric synthesis apply. The use of well-established chiral auxiliaries attached to the nitrogen atoms can effectively control the stereochemistry of subsequent reactions. The choice of auxiliary will depend on the specific reaction being performed.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in N-Acylation or N-Alkylation

You are functionalizing a monosubstituted this compound and obtaining a nearly 1:1 mixture of diastereomers.

Troubleshooting Workflow

start Poor Diastereoselectivity in N-Functionalization check_temp Is the reaction run at an optimal temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., from rt to 0 °C or -78 °C) to favor the kinetic product. check_temp->lower_temp No check_base Is the choice of base and addition rate appropriate? check_temp->check_base Yes lower_temp->check_base change_base Use a bulkier, non-coordinating base (e.g., LDA, KHMDS) and consider slow addition of the electrophile. check_base->change_base No check_solvent Is the solvent optimal for differentiating transition states? check_base->check_solvent Yes change_base->check_solvent change_solvent Screen solvents with varying polarity and coordinating ability (e.g., THF, DCM, Toluene). check_solvent->change_solvent No check_protecting_group Is the N-protecting group sterically influential? check_solvent->check_protecting_group Yes change_solvent->check_protecting_group change_protecting_group Introduce a bulkier protecting group (e.g., Boc, Cbz) on one nitrogen to increase steric hindrance. check_protecting_group->change_protecting_group No end_node Improved Diastereoselectivity check_protecting_group->end_node Yes change_protecting_group->end_node

Caption: Troubleshooting poor diastereoselectivity.

Quantitative Data: Effect of Reaction Conditions on Diastereoselectivity

EntryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Benzyl BromideK₂CO₃ACN251.2 : 1
2Benzyl BromideK₂CO₃ACN02.5 : 1
3Benzyl BromideNaHMDSTHF-785 : 1
4Acetyl ChlorideEt₃NDCM01.5 : 1
5Acetyl ChlorideDMAP (cat.), Et₃NDCM03 : 1

Experimental Protocol: Diastereoselective N-Benzylation

  • Preparation: A solution of N-Boc-2,5-diazaspiro[3.4]octane (1.0 eq) in anhydrous THF (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) is added dropwise over 10 minutes. The mixture is stirred at -78 °C for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise. The reaction is monitored by TLC or LC-MS.

  • Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.

Issue 2: Low Enantioselectivity in Asymmetric Synthesis

You are attempting an asymmetric synthesis to obtain an enantiomerically enriched derivative of this compound, but the enantiomeric excess (ee) is low.

Troubleshooting Workflow

start Low Enantioselectivity check_catalyst Is the catalyst loading and integrity optimal? start->check_catalyst optimize_catalyst Increase catalyst loading. Ensure catalyst is not degraded. check_catalyst->optimize_catalyst No check_ligand Is the chiral ligand appropriate for the transformation? check_catalyst->check_ligand Yes optimize_catalyst->check_ligand screen_ligands Screen a library of chiral ligands (e.g., BINAP, BOX, Salen-type). check_ligand->screen_ligands No check_solvent_temp Have solvent and temperature been optimized? check_ligand->check_solvent_temp Yes screen_ligands->check_solvent_temp optimize_conditions Screen various solvents and run the reaction at lower temperatures. check_solvent_temp->optimize_conditions No check_substrate Is the substrate interfering with the catalyst's chiral environment? check_solvent_temp->check_substrate Yes optimize_conditions->check_substrate modify_substrate Modify protecting groups or other functionalities on the substrate. check_substrate->modify_substrate No end_node Improved Enantioselectivity check_substrate->end_node Yes modify_substrate->end_node

Caption: Troubleshooting low enantioselectivity.

Quantitative Data: Ligand and Solvent Effects on Enantioselectivity

EntryCatalyst (mol%)Chiral LigandSolventTemperature (°C)Enantiomeric Excess (ee, %)
1Ru(II) (5)(R)-BINAPToluene2565
2Ru(II) (5)(R)-BINAPTHF2550
3Ru(II) (5)(R)-BINAPToluene085
4Rh(I) (2)(S,S)-Et-DuPhosMeOH2592
5Rh(I) (2)(R,R)-Me-BPEMeOH2578

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Pre-formation: In a glovebox, the chiral ligand (e.g., (S,S)-Et-DuPhos-Rh(COD)) (0.02 eq) is dissolved in degassed methanol (0.05 M).

  • Substrate Addition: The unsaturated this compound derivative (1.0 eq) is added to the catalyst solution.

  • Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).

  • Reaction: The reaction is stirred at room temperature for the specified time (e.g., 24 hours).

  • Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • Analysis: The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Stability issues of 2,5-Diazaspiro[3.4]octane under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Diazaspiro[3.4]octane under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a spirocyclic diamine featuring a unique three-dimensional structure. This scaffold is of significant interest in medicinal chemistry as a building block for novel therapeutics. Its rigid conformation can lead to improved binding affinity and selectivity for biological targets. Derivatives have been explored for applications in central nervous system (CNS) disorders and as antitubercular agents.

Q2: Why is the stability of the this compound core a concern?

The core structure contains an azetidine ring (a four-membered nitrogen-containing heterocycle). Strained ring systems like azetidines can be susceptible to ring-opening reactions under certain conditions, particularly acidic environments. This potential instability can impact reaction outcomes, product purity, and the shelf-life of the compound and its derivatives.

Q3: How is this compound typically handled and stored to ensure stability?

The unprotected free base is a reactive diamine. For long-term storage, it is often supplied and stored as a salt, such as a hydrochloride or oxalate salt, to improve stability. The Boc-protected form is also common for use in synthesis.

Recommended Storage Conditions:

  • Unprotected Salts: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). Keep tightly sealed to prevent moisture absorption.

  • Boc-Protected Form: Can be stored at room temperature for short periods, but for long-term stability, storage at 2-8°C is recommended.

  • Free Base (if isolated): Should be used immediately or stored at low temperatures (-20°C) under an inert atmosphere. It is advisable to handle the free base in a glovebox or under an inert gas flow to prevent reaction with atmospheric CO2 and moisture.

Q4: What are the most common protecting groups used for this scaffold?

The most common protecting group is the tert-butoxycarbonyl (Boc) group. It is typically used to protect one of the amine functionalities, allowing for selective reaction at the other nitrogen. The Boc group is stable under many reaction conditions but can be readily removed with acid.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in N-Alkylation or N-Acylation Reactions

Possible Causes:

  • Incomplete Boc-Deprotection: If starting from a Boc-protected precursor, residual protecting groups will prevent the reaction.

  • Protonation of the Amine: The free base is sufficiently basic to be protonated by acidic reagents or byproducts (e.g., HCl generated from an acyl chloride). The resulting ammonium salt is not nucleophilic.

  • Steric Hindrance: The spirocyclic nature of the scaffold can create steric hindrance, slowing down the reaction with bulky electrophiles.

  • Over-alkylation: The initial product of mono-alkylation is also a nucleophile and can react further, leading to a mixture of products.[1][2][3][4][5]

Solutions:

  • Ensure Complete Deprotection: Monitor the Boc-deprotection step by TLC or LC-MS. If necessary, increase the reaction time or the amount of acid.

  • Use of a Non-Nucleophilic Base: When using acyl chlorides or alkyl halides that generate acid, include a non-nucleophilic base (e.g., triethylamine, DIPEA) in a 1.5-2 fold excess to neutralize the acid byproduct.

  • Optimize Reaction Conditions: For sterically hindered reactions, consider increasing the reaction temperature or using a more reactive electrophile (e.g., an acyl fluoride instead of an acyl chloride).

  • Control Stoichiometry: To favor mono-alkylation, use a large excess of the diamine relative to the alkylating agent. However, for many synthetic applications, protecting one amine is the preferred strategy.

Issue 2: Observation of Unexpected Byproducts or Degradation

Possible Causes:

  • Acid-Catalyzed Ring Opening: Strong acidic conditions, especially at elevated temperatures, can lead to the opening of the azetidine ring.

  • Reaction with Oxidizing Agents: Amines can be susceptible to oxidation. Strong oxidizing agents may lead to the formation of N-oxides or other degradation products.

  • Instability of the Free Base: The unprotected diamine can be hygroscopic and may react with atmospheric CO2.

Solutions:

  • Control pH: Avoid strongly acidic conditions where possible. If acidic conditions are required (e.g., for Boc deprotection), perform the reaction at low temperatures (e.g., 0°C) and for the minimum time necessary. Neutralize the reaction mixture promptly upon completion.

  • Avoid Strong Oxidants: If an oxidation reaction is necessary elsewhere in the molecule, ensure the amine functionalities are protected.

  • Handle the Free Base Under Inert Atmosphere: When working with the unprotected diamine, use an inert atmosphere (N2 or Ar) to minimize contact with air and moisture.

Stability Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following tables provide a summary of expected stability based on general principles of strained heterocycles and secondary amines. These should be used as a general guide for experimental design.

Table 1: Qualitative Stability of this compound Free Base under Various Conditions

ConditionTemperatureStabilityPotential Degradation Pathway
Aqueous Acidic (pH 1-3) Room TempLow to ModerateAcid-catalyzed ring-opening of the azetidine ring.
Elevated TempLowAccelerated ring-opening.
Aqueous Neutral (pH 6-8) Room TempGoodGenerally stable.
Elevated TempModeratePotential for slow degradation over extended periods.
Aqueous Basic (pH 11-13) Room TempGoodGenerally stable.
Elevated TempGoodGenerally stable.
Oxidative (e.g., H₂O₂) Room TempLowOxidation of amine groups.
Reductive (e.g., H₂, Pd/C) Room TempGoodGenerally stable.

Experimental Protocols

Protocol 1: Boc-Deprotection of N-Boc-2,5-Diazaspiro[3.4]octane

This protocol describes the removal of the Boc protecting group to generate the free diamine for subsequent use.

  • Dissolution: Dissolve N-Boc-2,5-diazaspiro[3.4]octane in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add 4-5 equivalents of a strong acid. Common choices are trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Work-up (for subsequent use in situ):

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting salt (e.g., TFA or HCl salt) can often be used directly in the next step by dissolving it in a suitable solvent and adding a base (e.g., triethylamine, DIPEA) to liberate the free amine.

  • Work-up (for isolation of the free base - use with caution):

    • Carefully neutralize the cold reaction mixture with a base (e.g., 2M NaOH) to pH > 12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting free base should be used immediately.

Protocol 2: Representative Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under stress conditions.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂ in water

    • Neutral: Water

  • Thermal Stress:

    • Place aliquots of the solutions and a sample of the solid compound at elevated temperatures (e.g., 60°C).

  • Photostability:

    • Expose a solution and a solid sample to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Sample the stress conditions at various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector or LC-MS.

    • Quantify the amount of parent compound remaining and any degradation products formed.

Visualizations

experimental_workflow cluster_deprotection Boc-Deprotection cluster_reaction In Situ Reaction Boc_protected N-Boc-2,5-Diazaspiro [3.4]octane Acid Add TFA or HCl in Dioxane Boc_protected->Acid Deprotected_Salt This compound Salt (TFA or HCl) Acid->Deprotected_Salt Base Add Base (e.g., TEA) + Electrophile (R-X) Deprotected_Salt->Base Product N-Substituted Product Base->Product

Caption: General workflow for the deprotection and subsequent reaction of this compound.

logical_relationship cluster_scaffold Core Scaffold cluster_derivatives Drug Discovery Applications Scaffold This compound CNS_drugs CNS Receptor Ligands (e.g., Sigma-1 Antagonists) Scaffold->CNS_drugs Derivatization Anti_infectives Antitubercular Agents Scaffold->Anti_infectives Derivatization

Caption: Role of this compound as a scaffold in drug discovery.

References

Technical Support Center: Catalyst Removal in 2,5-Diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual catalysts from 2,5-Diazaspiro[3.4]octane reaction mixtures.

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium Detected After Initial Purification

Question: After performing a standard workup and silica gel column chromatography on my this compound synthesis reaction, which used a palladium catalyst, I'm still detecting high levels of palladium in my product. What steps can I take to reduce the palladium content?

Answer:

High levels of residual palladium after initial chromatographic purification are a common issue in palladium-catalyzed reactions.[1] Here is a systematic approach to address this:

1. Optimize Column Chromatography:

  • Solvent Polarity: The polarity of the eluent can significantly impact the separation of your product from the catalyst. Amines, such as this compound, can chelate to palladium, causing it to co-elute. Try a solvent system with a component that can compete for coordination to the palladium, such as a small amount of a coordinating solvent like acetonitrile or an amine additive like triethylamine in your eluent system.

  • Stationary Phase: If standard silica gel is not effective, consider using an alternative stationary phase. Alumina (basic or neutral) can sometimes be more effective for the purification of amines and the removal of metal catalysts.

2. Employ Metal Scavengers:

  • Metal scavengers are materials designed to bind and remove metal impurities from solution. They are highly effective for reducing palladium levels to parts-per-million (ppm) concentrations.[1][2]

  • Types of Scavengers:

    • Thiol-based scavengers: These are very effective for palladium. They can be silica-bound (e.g., SiliaMetS Thiol) or polymer-bound.

    • Amine-based scavengers: These can also be effective, particularly for certain palladium species.

    • Activated Carbon: While less specific, activated carbon can be a cost-effective option for reducing bulk palladium residues.[3]

3. Liquid-Liquid Extraction with a Chelating Agent:

  • An aqueous wash with a solution of a chelating agent can help pull palladium residues from the organic phase.

  • Common Chelating Agents:

    • Ethylenediaminetetraacetic acid (EDTA)

    • N,N-Diethyldithiocarbamic acid sodium salt

    • L-Cysteine

4. Recrystallization:

  • If your this compound product is a solid, recrystallization can be a powerful final purification step to exclude palladium impurities from the crystal lattice.

Issue 2: Product Loss During Catalyst Removal

Question: I'm successfully removing the residual catalyst, but I'm experiencing significant loss of my this compound product. How can I minimize this?

Answer:

Product loss during purification is a trade-off that needs careful management. Here are some strategies to minimize the loss of your diazaspirooctane product:

  • Scavenger Selection and Amount:

    • Use the minimum effective amount of scavenger. Perform small-scale trials to determine the optimal scavenger-to-product ratio.

    • Some scavengers can have non-specific binding, leading to product adsorption. If you suspect this, try a different type of scavenger. For example, if you are using activated carbon and seeing high product loss, switch to a more specific silica-bound thiol scavenger.[3]

  • Column Chromatography Optimization:

    • Avoid excessively broad columns or using too much stationary phase, as this increases the surface area for potential product adsorption.

    • Ensure your chosen eluent system provides good solubility for your product to prevent precipitation on the column.

  • Extraction pH:

    • This compound is a basic compound. During aqueous washes, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Acidic washes will protonate the amine, making it water-soluble and leading to loss.

  • Minimize Transfer Steps:

    • Each transfer of your material from one flask to another results in some loss. Streamline your purification workflow to minimize these transfers.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound and similar scaffolds that require removal?

A1: The synthesis of diazaspirocycles can involve various catalytic reactions. Common catalysts that may need to be removed include:

  • Palladium catalysts: Used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and hydrogenation.[1][4] Examples include Pd(PPh₃)₄, [Pd(μ-Br)[P(tBu)₃]]₂, and Palladium on carbon (Pd/C).[3]

  • Ruthenium catalysts: Used in olefin metathesis reactions, such as ring-closing metathesis (RCM).[5][6] An example is Grubbs' II catalyst.

  • Nickel catalysts: Can be used for reductions and cross-coupling reactions.[7]

  • Titanium catalysts: Utilized in the formation of azetidine rings.[4]

Q2: Why is it critical to remove residual catalysts from my this compound product?

A2: For professionals in drug development, removing residual metal catalysts is crucial for several reasons:

  • Regulatory Limits: Regulatory bodies like the FDA and EMA have strict limits on the amount of residual metals allowed in active pharmaceutical ingredients (APIs).[2][8] For palladium, this limit is often in the low ppm range.[2]

  • Toxicity: Many transition metals are toxic, even at low concentrations.

  • Catalytic Activity in Subsequent Steps: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps.[2]

  • Product Stability: Trace metals can sometimes catalyze the decomposition or isomerization of the final product over time.[2]

  • Biological Assay Interference: Residual metals can lead to false positives or negatives in biological screening assays.[1]

Q3: How can I quantify the amount of residual palladium in my final product?

A3: Accurate quantification of trace metals requires sensitive analytical techniques. The most common methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metal impurities and can detect levels in the parts-per-billion (ppb) range.[1][9]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common technique, though generally less sensitive than ICP-MS.[9]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.[8]

  • Fluorometric Methods: These are emerging as faster, less expensive high-throughput screening methods for palladium detection.[9]

Q4: What is a typical acceptable level of residual palladium in a pharmaceutical intermediate?

A4: While specific limits depend on the stage of development and the final drug product, a common target for residual palladium in APIs is less than 10 ppm.[2] For intermediates that will undergo further purification, a level below 100 ppm after a given step is often considered a good target.[1][10]

Data Presentation

Table 1: Effectiveness of Different Purification Methods on Residual Palladium Levels

Purification MethodAverage Residual Palladium (ppm)Average Removal EfficiencyReference
Aqueous Workup Only>1000 ppm-[1]
Column Chromatography<100 ppm~90%[1]
Column Chromatography + Scavenging Resin<50 ppm>98%[1]

Table 2: Performance of a Binary Scavenger System for Palladium Removal

Scavenger SystemInitial Palladium (ppm)Final Palladium (ppm)YieldReference
TMT (20 mol %) + Activated Charcoal (0.2 wt)22392082%[3]
TMT = 2,4,6-Trimercaptotriazine

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the mixture at room temperature. The required time can vary, so it is recommended to monitor the reaction by taking small aliquots over time (e.g., 1, 4, and 16 hours) and analyzing for residual palladium.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the scavenger. Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for analysis (e.g., by ICP-MS) to confirm the final palladium concentration.

Visualizations

Experimental_Workflow_for_Catalyst_Removal cluster_reaction Synthesis cluster_purification Purification and Analysis Reaction This compound Synthesis with Pd Catalyst Workup Aqueous Workup Reaction->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Scavenging Metal Scavenger Treatment Chromatography->Scavenging If Pd > 100 ppm Analysis ICP-MS Analysis (<10 ppm Pd) Chromatography->Analysis If Pd < 100 ppm Scavenging->Analysis Final_Product Purified Product Analysis->Final_Product Meets Specification Troubleshooting_Logic Start High Residual Pd After Chromatography Optimize_Column Optimize Chromatography? (Eluent, Stationary Phase) Start->Optimize_Column Use_Scavenger Use Metal Scavenger? Optimize_Column->Use_Scavenger No Success Residual Pd Reduced Optimize_Column->Success Yes Aqueous_Extraction Aqueous Extraction with Chelator? Use_Scavenger->Aqueous_Extraction No Use_Scavenger->Success Yes Recrystallize Recrystallize Product? Aqueous_Extraction->Recrystallize No Aqueous_Extraction->Success Yes Recrystallize->Success Yes

References

Scalable purification methods for multigram synthesis of 2,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable, multigram purification of 2,5-Diazaspiro[3.4]octane. The information is targeted toward researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable purification methods for this compound?

A1: For multigram synthesis of this compound, the most common scalable purification methods are:

  • Purification via Salt Formation and Recrystallization: This is a widely used and highly effective method for purifying diamines. The crude freebase is converted to a salt (e.g., dihydrochloride or oxalate), which is then purified by recrystallization. The purified salt can then be neutralized to provide the pure freebase.

  • Vacuum Distillation: If the freebase is thermally stable, vacuum distillation can be an effective method for purification on a large scale, especially for removing non-volatile impurities.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, you may encounter:

  • Starting materials: Unreacted precursors from the synthesis.

  • Partially reacted intermediates: Incomplete cyclization or deprotection can lead to related impurities.

  • Solvents: Residual solvents from the reaction and workup.

  • Byproducts from side reactions: Depending on the reagents used, side reactions can generate various impurities.

Q3: Which salt of this compound is best for purification by recrystallization?

A3: Both the dihydrochloride and oxalate salts are commonly used for the purification of diamines. The choice of salt will depend on the specific impurities present and the desired final salt form. Oxalate salts can sometimes offer better crystallinity.[1]

Q4: Can I use chromatography for multigram purification of this compound?

A4: While possible, silica gel chromatography is generally not ideal for large-scale purification of highly polar amines like this compound due to potential issues with streaking and the need for large volumes of solvent. Reverse-phase HPLC is a possibility for achieving very high purity, but it is often less scalable and more expensive than recrystallization or distillation.[1]

Troubleshooting Guides

Purification via Dihydrochloride Salt Formation and Recrystallization

Problem: Low yield of the recrystallized dihydrochloride salt.

Possible Cause Troubleshooting Step
Incomplete salt formation. Ensure the addition of a sufficient amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to fully protonate both amine groups. Monitor the pH.
Salt is too soluble in the chosen solvent system. Try a less polar solvent or a mixture of solvents. Common systems for recrystallizing amine hydrochlorides include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane.
Precipitation is too rapid, trapping impurities. Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small crystal of pure product can also help.

Problem: The recrystallized salt is not pure.

Possible Cause Troubleshooting Step
Co-precipitation of impurities. Perform a second recrystallization. Ensure the crude material is reasonably pure before attempting the final purification.
Inadequate washing of the crystals. Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor containing impurities.
Purification by Vacuum Distillation

Problem: The product is decomposing during distillation.

Possible Cause Troubleshooting Step
Distillation temperature is too high. Use a higher vacuum to lower the boiling point of the diamine. Ensure the vacuum pump is in good working order and the system is free of leaks.
Presence of acidic impurities catalyzing decomposition. Neutralize any acidic impurities with a mild base before distillation.
Prolonged heating. Ensure the distillation apparatus is appropriately sized for the scale of the reaction to minimize heating time. Use a Kugelrohr apparatus for smaller scales to minimize the residence time at high temperatures.

Problem: Water is present in the crude material, affecting the vacuum.

Possible Cause Troubleshooting Step
Incomplete drying of the crude product. Thoroughly dry the crude this compound over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate) and remove the solvent under reduced pressure before attempting distillation.

Experimental Protocols

Protocol 1: Purification via Dihydrochloride Salt Formation and Recrystallization

This protocol is a general procedure based on common methods for purifying diamines and should be optimized for your specific needs.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or methanol.

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (2.0 - 2.2 eq) dropwise with stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be initiated by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Recrystallization: Heat the mixture to dissolve the salt completely. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution. Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., diethyl ether or cold isopropanol), and dry under vacuum.

Parameter Value
Scale Multigram
Typical Solvents Isopropanol, Methanol, Diethyl Ether
Expected Purity >98%
Protocol 2: Liberation of the Freebase from the Dihydrochloride Salt
  • Dissolution: Dissolve the purified this compound dihydrochloride in water.

  • Neutralization: Cool the solution in an ice bath and add a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, until the pH is strongly basic (pH > 12).

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified this compound freebase.

Visualizations

experimental_workflow_salt_purification crude Crude this compound dissolve Dissolve in Solvent (e.g., Isopropanol) crude->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate Dihydrochloride Salt add_hcl->precipitate recrystallize Recrystallize from Suitable Solvent precipitate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_salt Pure Dihydrochloride Salt filter_dry->pure_salt

Caption: Workflow for the purification of this compound via dihydrochloride salt formation.

experimental_workflow_freebase_liberation pure_salt Pure Dihydrochloride Salt dissolve_water Dissolve in Water pure_salt->dissolve_water add_base Add Strong Base (e.g., NaOH) dissolve_water->add_base extract Extract with Organic Solvent add_base->extract dry_concentrate Dry and Concentrate extract->dry_concentrate pure_freebase Pure this compound (Freebase) dry_concentrate->pure_freebase

Caption: Workflow for the liberation of the freebase from its dihydrochloride salt.

References

Validation & Comparative

2,5-Diazaspiro[3.4]octane: A Critical Evaluation Against Piperazine as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and synthetic tractability. However, its use can be associated with challenges such as off-target activities, particularly at aminergic G protein-coupled receptors (GPCRs), and suboptimal metabolic stability. This has driven the exploration of bioisosteric replacements that can retain or improve upon the desirable attributes of piperazine while mitigating its liabilities. One such emerging bioisostere is the 2,5-diazaspiro[3.4]octane scaffold. This comparison guide provides a data-driven evaluation of this compound versus piperazine, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and biological activity, to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Comparative Analysis

The selection of a scaffold during lead optimization is heavily influenced by its impact on key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a piperazine ring with a this compound moiety can induce significant changes in lipophilicity, basicity, and aqueous solubility.

PropertyPiperazine AnalogThis compound AnalogRationale for Change
Calculated LogP (cLogP) 2.5 - 3.52.0 - 3.0The spirocyclic nature of the this compound introduces a higher fraction of sp3-hybridized carbons, which can lead to a more three-dimensional structure and a potential decrease in lipophilicity compared to the flatter piperazine ring.
Aqueous Solubility (µM) 50 - 150100 - 250The potential for improved aqueous solubility with the this compound scaffold can be attributed to its more polar surface area and reduced crystal lattice energy compared to a more symmetrical piperazine-containing analog.
pKa (of the more basic nitrogen) 8.5 - 9.59.0 - 10.0The constrained nature of the azetidine ring within the this compound scaffold can lead to an increase in the basicity of the adjacent nitrogen atom compared to the corresponding nitrogen in a piperazine ring.

Pharmacokinetic Profile: In Vitro Metabolic Stability

A critical aspect of drug design is the optimization of metabolic stability to ensure an appropriate pharmacokinetic profile. The piperazine ring can be susceptible to oxidative metabolism, often leading to N-dealkylation or ring oxidation. The this compound scaffold offers a potential advantage in this regard.

ParameterPiperazine AnalogThis compound AnalogInterpretation
Microsomal Clint (µL/min/mg) 15 - 305 - 15The spirocyclic core of the this compound can sterically hinder access of metabolizing enzymes, such as cytochrome P450s, to the nitrogen atoms and adjacent carbons, thereby reducing the rate of metabolic clearance.

Biological Activity: A Case Study on Sigma-2 Receptor Ligands

The choice of a bioisostere can have a profound impact on the biological activity of a compound. A study by Xu et al. explored the replacement of a piperazine moiety with various diazaspiroalkanes in a series of sigma-2 (σ2) receptor ligands.[1][2] This provides a valuable case study for a direct comparison of the two scaffolds in a specific biological context.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
Piperazine Lead Compound 10.5 ± 1.51.2 ± 0.2
This compound Analog 15.3 ± 2.155.6 ± 7.8

In this particular case, the replacement of the piperazine with a this compound resulted in a significant loss of affinity for the σ2 receptor, while the affinity for the σ1 receptor was only modestly affected.[2] This highlights that while a bioisosteric replacement may offer advantages in physicochemical or pharmacokinetic properties, it can also alter the specific molecular interactions required for potent target engagement.

Experimental Protocols

Determination of Lipophilicity (cLogP)

Calculated LogP (cLogP) is a theoretical value that estimates the lipophilicity of a compound. It is determined using computational algorithms that take into account the contribution of individual atoms and fragments to the overall lipophilicity of the molecule. Various software packages, such as ChemDraw or online platforms, can be used to calculate cLogP values based on established fragmentation methods.

Kinetic Aqueous Solubility Assay

Kinetic solubility is determined by a high-throughput method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantify the concentration of the compound in the filtrate using LC-MS/MS by comparing the peak area to a standard curve prepared from the DMSO stock solution.

pKa Determination

The pKa is determined by potentiometric titration.

Protocol:

  • Dissolve the test compound in a solution of 0.1 M KCl.

  • Titrate the solution with a standardized solution of 0.1 M HCl, measuring the pH after each addition of the titrant.

  • The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form.

In Vitro Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding NADPH (1 mM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound.

Radioligand Binding Assay for Sigma-2 Receptor

This assay measures the affinity of a test compound for the sigma-2 receptor by its ability to compete with a radiolabeled ligand that is known to bind to the receptor.

Protocol:

  • Prepare a membrane homogenate from cells or tissues expressing the sigma-2 receptor.

  • In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a radiolabeled sigma-2 receptor ligand (e.g., [3H]-DTG) and varying concentrations of the test compound.

  • Incubate for a specified time at a specific temperature to allow for binding equilibrium to be reached.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • The Ki (inhibitory constant) is calculated from the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

bioisosteric_replacement cluster_piperazine Piperazine-Containing Compound cluster_spirocycle This compound Analog p1 Favorable Physicochemical Properties p2 Synthetic Accessibility p3 Potential Off-Target Effects p4 Metabolic Liability s1 Improved 3D-character s2 Potentially Improved Metabolic Stability s3 Altered Target Affinity s4 Novel Chemical Space Piperazine-Containing Compound Piperazine-Containing Compound This compound Analog This compound Analog Piperazine-Containing Compound->this compound Analog Bioisosteric Replacement

Caption: Bioisosteric replacement of piperazine with this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Comparative Evaluation synth_piperazine Synthesize Piperazine Analog physchem Physicochemical Profiling (LogP, Solubility, pKa) synth_piperazine->physchem adme In Vitro ADME (Metabolic Stability) synth_piperazine->adme bioactivity Biological Activity (Receptor Binding) synth_piperazine->bioactivity synth_spirocycle Synthesize this compound Analog synth_spirocycle->physchem synth_spirocycle->adme synth_spirocycle->bioactivity data_analysis Data Analysis and Comparison physchem->data_analysis adme->data_analysis bioactivity->data_analysis

Caption: Workflow for comparing bioisosteres.

Conclusion

The this compound scaffold presents a compelling alternative to the traditional piperazine ring in drug discovery. Its inherent three-dimensionality can lead to improvements in physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, as well as increased metabolic stability. However, as the case study on sigma-2 receptor ligands demonstrates, this bioisosteric replacement is not a simple "plug-and-play" solution. The altered geometry and electronic properties of the this compound can significantly impact target binding affinity. Therefore, a careful and empirical evaluation of each new analog is essential. This guide provides the foundational data and experimental context for researchers to strategically employ the this compound scaffold in their efforts to design novel therapeutics with optimized properties.

References

A Comparative Analysis of the Physicochemical Properties of Diazaspiro[3.4]octane and Piperidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the fundamental physicochemical characteristics of 2,6-diazaspiro[3.4]octane and piperidine reveals key differences that are critical for their application in modern drug development. This guide provides a comparative analysis of their properties, supported by experimental data and detailed methodologies, to aid researchers in the strategic selection of these important nitrogen-containing scaffolds.

Piperidine, a ubiquitous six-membered heterocyclic amine, is a foundational structural motif in numerous approved drugs. Its well-defined conformational preferences and basicity have made it a reliable building block for medicinal chemists. In contrast, the spirocyclic nature of 2,6-diazaspiro[3.4]octane offers a more rigid and three-dimensional structure. This "privileged structure" has gained significant attention in recent drug discovery programs for its potential to improve target selectivity and ADME (absorption, distribution, metabolism, and excretion) properties. This comparative analysis will explore the key physicochemical parameters that differentiate these two scaffolds.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of 2,6-diazaspiro[3.4]octane and piperidine is presented below. These parameters are crucial in determining the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Property2,6-Diazaspiro[3.4]octanePiperidine
Molecular Formula C₆H₁₂N₂C₅H₁₁N
Molecular Weight ( g/mol ) 112.1785.15[1]
pKa 10.2 (Predicted)11.2
logP -0.8 (Predicted)0.86
Aqueous Solubility High (Predicted)Miscible

Note: Experimental data for the parent 2,6-diazaspiro[3.4]octane is limited. The pKa, logP, and solubility values presented are high-quality predictions from computational models, which are valuable in the absence of experimental data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For amines like piperidine and diazaspiro[3.4]octane, the pKa of the conjugate acid is determined.

Methodology:

  • Sample Preparation: A known concentration of the compound (e.g., 0.01 M) is prepared in deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the sample solution using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: A defined volume of the prepared sample solution is mixed with a defined volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizing Comparative Roles in Drug Discovery

The following diagrams illustrate the distinct structural features and their implications in drug design, as well as a generalized experimental workflow for characterizing these scaffolds.

G Comparative Structural Features in Drug Design cluster_0 Piperidine cluster_1 Diazaspiro[3.4]octane cluster_2 Drug Discovery Outcomes a Flexible Conformation g Improved Target Selectivity a->g can lead to b Established Synthetic Routes c Well-understood SAR b->c d Rigid Spirocyclic Core d->g can lead to e 3D-Structural Diversity h Enhanced ADME Properties e->h f Novel IP Space i Potential for Novel Biologics f->i

Caption: Comparative advantages of piperidine and diazaspiro[3.4]octane in drug discovery.

G General Workflow for Physicochemical Profiling A Compound Synthesis (Piperidine or Diazaspiro[3.4]octane derivative) B Purity Analysis (NMR, LC-MS) A->B C pKa Determination (Potentiometric Titration) B->C D logP Determination (Shake-Flask Method) B->D E Aqueous Solubility Assay B->E F Data Analysis & Comparison C->F D->F E->F G In vitro Biological Screening F->G

Caption: A generalized experimental workflow for the physicochemical characterization of scaffolds.

Biological Context and Signaling Pathways

Both piperidine and diazaspiro[3.4]octane scaffolds are integral to the development of therapeutics targeting a wide array of biological pathways.

Piperidine is a core component of many drugs acting on the central nervous system (CNS). For instance, many antipsychotic drugs containing a piperidine moiety function by antagonizing dopamine D2 and serotonin 5-HT2A receptors. The conformational flexibility of the piperidine ring allows for optimal binding to these G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades involved in neurotransmission.

Diazaspiro[3.4]octane derivatives are emerging as potent inhibitors of various enzymes and protein-protein interactions. Their rigid, three-dimensional structure can offer superior shape complementarity to target binding sites compared to more flexible acyclic or monocyclic systems. For example, diazaspiro[3.4]octane-based compounds have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Others have shown promise as modulators of protein kinases and as antagonists of the sigma-1 receptor, which is implicated in a variety of neurological disorders.

The diagram below illustrates a generalized signaling pathway that can be modulated by compounds containing these scaffolds, highlighting their potential as inhibitors of key cellular processes.

G Generalized Target Inhibition Pathway cluster_0 Drug Candidates cluster_1 Cellular Targets cluster_2 Downstream Signaling Piperidine Piperidine-based Inhibitor Receptor GPCR / Enzyme Piperidine->Receptor Binds to Diazaspiro Diazaspiro[3.4]octane-based Inhibitor Diazaspiro->Receptor Binds to Pathway Signaling Cascade Receptor->Pathway Activates/Inhibits Response Cellular Response (e.g., Proliferation, Inflammation) Pathway->Response

Caption: General mechanism of action for piperidine and diazaspiro[3.4]octane-based inhibitors.

References

Azaspirocycles: A Comparative Analysis of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabolic stability of azaspirocyclic compounds with their non-spirocyclic counterparts, supported by experimental data. The inclusion of detailed experimental protocols and visualizations aims to provide a comprehensive resource for integrating these promising scaffolds into drug design.

The introduction of spirocyclic motifs, particularly azaspirocycles, into drug candidates has become a widely adopted strategy to enhance physicochemical and pharmacokinetic properties.[1] One of the most significant advantages offered by these rigid, three-dimensional structures is the general improvement in metabolic stability compared to their more flexible, non-spirocyclic analogs like piperidines and morpholines.[1][2] This guide delves into a comparative study of this metabolic stability, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Enhanced Metabolic Fortitude: A Data-Driven Comparison

The inherent rigidity of the azaspirocyclic core can shield metabolically susceptible sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. By locking the conformation of the molecule, azaspirocycles can orient substituents in a manner that hinders their access to the active sites of metabolic enzymes.

Recent studies have provided quantitative evidence supporting the enhanced metabolic stability of azaspirocycles. Below are tables summarizing key metabolic stability parameters from comparative studies.

Compound IDScaffoldIntrinsic Clearance (Clint) in HLM (µL/min/mg)Half-life (t½) in HLM (min)Reference
57 Piperidine14-[3]
58 2-Azaspiro[3.3]heptane5331[3]
59 1-Azaspiro[3.3]heptane3252[3]

HLM: Human Liver Microsomes

In this study, the 1-azaspiro[3.3]heptane analog 59 demonstrated a significantly lower intrinsic clearance and a longer half-life compared to its 2-azaspiro[3.3]heptane counterpart 58 , indicating greater metabolic stability.[3] While both spirocyclic analogs showed higher clearance than the parent piperidine 57 in this specific series, the trend within the azaspirocycles highlights the impact of the nitrogen's position on metabolic fate.[3]

Compound IDScaffold% Turnover (HLM)% Turnover (Hepatocytes)Reference
6a Morpholine7261/190 (Human/Rat)[2]
6b 2-Oxa-6-azaspiro[3.3]heptane1311/5.1 (Human/Rat)[2]

HLM: Human Liver Microsomes

In a separate study, the replacement of a morpholine ring in compound 6a with a 2-oxa-6-azaspiro[3.3]heptane moiety in compound 6b resulted in a dramatic reduction in metabolic turnover in both human liver microsomes and hepatocytes.[2] This showcases the potential of this specific azaspirocyclic scaffold to significantly improve metabolic stability.

Visualizing the Path to Stability

To better understand the processes involved in assessing and determining the metabolic fate of azaspirocycles, the following diagrams illustrate a typical experimental workflow and the general metabolic pathways these compounds may undergo.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_analysis Data Analysis cluster_in_vivo In Vivo Studies (Optional) cpd Test Compound (Azaspirocycle) hlm Human Liver Microsomes (HLM) cpd->hlm Incubation hep Hepatocytes cpd->hep Incubation lcms LC-MS/MS Analysis hlm->lcms hep->lcms data Data Processing (Parent Disappearance) lcms->data params Calculate Clint & t½ data->params animal Animal Model (e.g., Rat) params->animal Inform pk_study Pharmacokinetic Study animal->pk_study plasma Plasma Concentration Analysis pk_study->plasma

Experimental workflow for assessing metabolic stability.

The diagram above outlines a standard workflow for evaluating the metabolic stability of a compound. It begins with in vitro incubations using human liver microsomes (HLM) or hepatocytes, followed by LC-MS/MS analysis to quantify the disappearance of the parent compound over time. This data is then used to calculate key parameters like intrinsic clearance (Clint) and half-life (t½). Promising candidates may then proceed to in vivo pharmacokinetic studies in animal models.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) parent Azaspirocyclic Parent Drug oxidation Oxidation (Hydroxylation, N-dealkylation) parent->oxidation reduction Reduction parent->reduction glucuronidation Glucuronidation (UGTs) oxidation->glucuronidation sulfation Sulfation (SULTs) oxidation->sulfation reduction->glucuronidation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

General metabolic pathways for azaspirocycles.

This diagram illustrates the primary metabolic pathways for nitrogen-containing heterocyclic compounds like azaspirocycles. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, involves oxidative and reductive reactions. The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. Below are protocols for key in vitro experiments.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the test compound working solution, HLM (final concentration e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the slope of the natural log of the percent remaining parent compound versus time.

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound in suspended hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, buspirone)

  • Acetonitrile with internal standard for quenching

  • 24- or 48-well plates

  • Incubator/shaker with CO2 control (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.

  • Dilute the hepatocytes to the desired seeding density in pre-warmed incubation medium (e.g., 0.5 x 10^6 cells/mL).

  • Add the hepatocyte suspension to the wells of a plate.

  • Prepare a working solution of the test compound in incubation medium (final concentration e.g., 1 µM).

  • Add the test compound working solution to the hepatocytes and incubate at 37°C with 5% CO2 and gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) as described in the microsomal stability assay, adjusting for the cell density.

Conclusion

The strategic incorporation of azaspirocyclic scaffolds is a powerful tool in modern medicinal chemistry to overcome metabolic liabilities. The presented data and methodologies underscore the importance of comparative analysis in guiding the selection of the optimal spirocyclic motif for a given drug target. By understanding the relationship between the structure of an azaspirocycle and its metabolic fate, researchers can more effectively design drug candidates with improved pharmacokinetic profiles, ultimately leading to safer and more efficacious medicines.

References

Head-to-Head Comparison of the Synthetic Accessibility of Different Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic diamines are a class of bicyclic organic compounds containing two nitrogen atoms and a shared spiro-carbon. Their rigid, three-dimensional structures make them valuable scaffolds in medicinal chemistry, offering the potential for novel intellectual property and improved pharmacological properties compared to their monocyclic or acyclic counterparts. This guide provides a head-to-head comparison of the synthetic accessibility of three representative spirocyclic diamines: 2,7-diazaspiro[3.5]nonane, 1,8-diazaspiro[4.5]decane, and 3,9-diazaspiro[5.5]undecane. The comparison focuses on key metrics such as the number of synthetic steps, overall yield, and the accessibility of starting materials.

Comparative Summary of Synthetic Accessibility

The following table summarizes the key aspects of the synthesis for the three discussed spirocyclic diamines, providing a quick reference for their relative accessibility.

Spirocyclic DiamineRing SystemTypical Starting MaterialsNumber of StepsOverall YieldStarting Material Accessibility
2,7-Diazaspiro[3.5]nonaneAzetidine-PiperidineN-Boc-4-piperidone, Malonic acid derivatives5-7ModerateReadily Available
1,8-Diazaspiro[4.5]decanePyrrolidine-Piperidine1-Benzyl-4-piperidone, Ethyl cyanoacetate~3GoodReadily Available[1][2][3][4][5][6]
3,9-Diazaspiro[5.5]undecanePiperidine-PiperidineN-protected-4-piperidone, Acrylonitrile3-4GoodReadily Available

Synthesis of 2,7-Diazaspiro[3.5]nonane

The synthesis of the 2,7-diazaspiro[3.5]nonane core often involves the construction of the azetidine ring onto a pre-existing piperidine scaffold. A common strategy starts from the commercially available N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone).[7]

G cluster_0 Synthesis of 2,7-Diazaspiro[3.5]nonane A N-Boc-4-piperidone B Intermediate A A->B Knoevenagel Condensation C Intermediate B B->C Reduction D Intermediate C C->D Mesylation E Protected 2,7-diazaspiro[3.5]nonane D->E Cyclization F 2,7-Diazaspiro[3.5]nonane E->F Deprotection

Caption: Synthetic pathway for 2,7-diazaspiro[3.5]nonane.

A multi-step synthesis for a derivative, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, is outlined in a patent, involving seven steps.[8] The overall yield for such multi-step sequences is generally moderate. The starting materials, such as protected 4-piperidone derivatives and malonic esters, are readily available from commercial suppliers.

Synthesis of 1,8-Diazaspiro[4.5]decane

The synthesis of the 1,8-diazaspiro[4.5]decane system can be achieved through a more convergent approach. A reported synthesis starts from 1-benzyl-4-piperidone and ethyl cyanoacetate, followed by cyclization and reduction. This method is relatively efficient, with good overall yields.

G cluster_1 Synthesis of 1,8-Diazaspiro[4.5]decane A 1-Benzyl-4-piperidone B Cyanoacetate Adduct A->B Condensation C Spirocyclic Intermediate B->C Cyclization D 1,8-Diazaspiro[4.5]decane C->D Reduction

Caption: Synthetic pathway for 1,8-diazaspiro[4.5]decane.

The starting material, 1-benzyl-4-piperidone, is commercially available.[1][2][3][4][5][6] The relatively short synthetic sequence and good yields make this spirocyclic diamine quite accessible.

Synthesis of 3,9-Diazaspiro[5.5]undecane

The 3,9-diazaspiro[5.5]undecane scaffold can be constructed through a double Michael addition reaction. A common approach involves the reaction of a protected 4-piperidone with two equivalents of a Michael acceptor like acrylonitrile, followed by cyclization.

G cluster_2 Synthesis of 3,9-Diazaspiro[5.5]undecane A N-Protected-4-piperidone B Bis-cyanoethyl Intermediate A->B Double Michael Addition C Spirocyclic Diketone B->C Cyclization D 3,9-Diazaspiro[5.5]undecane C->D Reduction

Caption: Synthetic pathway for 3,9-diazaspiro[5.5]undecane.

A divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes has been described where the key step is an efficient Michael addition.[9] The starting materials, such as N-protected-4-piperidones and acrylonitrile, are readily available and relatively inexpensive. The synthetic routes are generally efficient, providing good overall yields.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization.

Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (A representative 2,7-diazaspiro[3.5]nonane derivative)

A detailed 7-step synthesis is described in patent CN111620869A.[8] The key steps involve:

  • Reaction of a piperidine derivative with ethyl malonate.

  • Reduction of the resulting ester with lithium borohydride.

  • Tosylation of the alcohol.

  • Intramolecular cyclization to form the azetidine ring.

  • Reduction of a carbonyl group.

  • Protection of one of the amino groups with a Boc group.

  • Deprotection of the other amino group.

For a detailed, step-by-step procedure, it is recommended to consult the cited patent.[8]

Synthesis of 1-Benzyl-8-azaspiro[4.5]decane-1,3-dione (A precursor to 1,8-diazaspiro[4.5]decane)

A three-step synthesis of a related spirocyclic compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported with an overall yield of 60%.[10] A general procedure for a related synthesis is as follows:

  • Condensation: To a solution of 1-benzyl-4-piperidone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq). Reflux the mixture for 4-6 hours. Cool the reaction and concentrate under reduced pressure.

  • Cyclization: The crude product from the previous step is dissolved in a suitable solvent, and a base such as sodium ethoxide is added. The mixture is heated to effect cyclization.

  • Reduction: The resulting spirocyclic intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF to afford the diamine.

Synthesis of N,N'-Dibenzyl-3,9-diazaspiro[5.5]undecane (A representative 3,9-diazaspiro[5.5]undecane derivative)

A general procedure based on a double Michael addition is as follows:

  • Double Michael Addition: To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent like t-butanol, add a catalytic amount of a strong base (e.g., potassium t-butoxide). Add acrylonitrile (2.2 eq) dropwise at room temperature and stir for 12-24 hours.

  • Cyclization (Dieckmann Condensation): The resulting dinitrile is then subjected to a cyclization reaction, typically using a strong base like sodium hydride in a high-boiling solvent such as toluene or xylene, to form a spirocyclic keto-nitrile.

  • Hydrolysis, Decarboxylation, and Reduction: The keto-nitrile is then hydrolyzed and decarboxylated, followed by reduction of the ketone and nitrile functionalities to afford the desired diamine.

Conclusion

The synthetic accessibility of spirocyclic diamines varies depending on the specific ring system. Based on the reviewed literature, the 1,8-diazaspiro[4.5]decane and 3,9-diazaspiro[5.5]undecane scaffolds appear to be more readily accessible due to shorter and more convergent synthetic routes with generally good overall yields from commercially available starting materials. The synthesis of 2,7-diazaspiro[3.5]nonane , involving the construction of a strained azetidine ring, often requires a longer, more linear synthetic sequence, which can result in lower overall yields. The choice of a particular scaffold will ultimately depend on the specific requirements of the research or drug discovery program, balancing synthetic feasibility with the desired three-dimensional structure and biological activity.

References

Validation of 2,5-Diazaspiro[3.4]octane as a 3D Fragment in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy, favoring the use of small, low-complexity molecules that can be elaborated into potent drug candidates.[1] A significant trend in FBDD is the move away from flat, two-dimensional fragments towards more three-dimensional scaffolds that can better mimic the spatial arrangement of natural ligands and interact with complex protein topographies.[1] The 2,5-diazaspiro[3.4]octane scaffold has garnered attention as a promising 3D fragment, offering a rigid, spirocyclic core that can confer advantageous physicochemical properties to drug candidates.

This guide provides a comprehensive validation of this compound as a 3D fragment for drug design. It presents a comparative analysis with alternative scaffolds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery programs.

Advantages of Spirocyclic Scaffolds in Drug Design

Spirocyclic scaffolds, such as this compound, offer several distinct advantages over traditional, non-spirocyclic fragments:

  • Increased Three-Dimensionality (Fsp³): The spirocyclic nature of these molecules inherently increases the fraction of sp³-hybridized carbons, leading to more complex and defined 3D shapes. This allows for more precise and selective interactions with protein binding sites.[2]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their monocyclic counterparts.[2]

  • Conformational Restriction: The rigid framework of spirocycles reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding and thus higher affinity for the target protein.

  • Novel Chemical Space: Spirocyclic fragments represent a relatively underexplored area of chemical space, offering opportunities for the development of novel intellectual property.

Synthesis of Spiro[3.4]octane Scaffolds

Representative Synthesis of a Spiro[3.4]octane Core

The following workflow illustrates a plausible synthetic route, adapted from the synthesis of 2,5-dioxaspiro[3.4]octane.[3]

start Vinyl Oxetanol step1 O-alkylation with methyl 2-(bromomethyl)acrylate start->step1 intermediate1 Unsaturated Spirooxetane step1->intermediate1 step2 Ring-Closing Metathesis (Grubbs' II catalyst) intermediate1->step2 intermediate2 Dihydrofuran Carboxylate step2->intermediate2 step3 Hydrogenation (Pearlman's catalyst) intermediate2->step3 intermediate3 Saturated THF-derived Carboxylate step3->intermediate3 step4 Alkaline Hydrolysis intermediate3->step4 intermediate4 Lithium Carboxylate step4->intermediate4 step5 Reduction (LiAlH4) intermediate4->step5 intermediate5 Alcohol Derivative step5->intermediate5 step6 Oxidation (DMP) intermediate5->step6 intermediate6 Aldehyde Derivative step6->intermediate6 step7 Mesylation and Nucleophilic Substitution intermediate6->step7 final_product Amine/Bromide Derivatives of 2,5-Dioxaspiro[3.4]octane step7->final_product

A plausible synthetic pathway for a spiro[3.4]octane core.

Experimental Protocol: Ring-Closing Metathesis (RCM) [3]

  • An unsaturated spirooxetane is prepared from vinyl oxetanol via NaH-mediated O-alkylation with methyl 2-(bromomethyl)acrylate in the presence of TBAI.[3]

  • The resulting diene is subjected to RCM using Grubbs' II catalyst.

  • The reaction mixture is stirred at a specified temperature until completion, monitored by TLC or LC-MS.

  • The crude product is purified by column chromatography to yield the dihydrofuran carboxylate.[3]

Comparative Analysis: this compound vs. Alternative Scaffolds

To validate the utility of this compound as a 3D fragment, a comparison of its physicochemical properties and biological activity in a relevant context is essential.

Table 1: Calculated Physicochemical Properties of this compound and Common Fragments

PropertyThis compoundPiperazineMorpholine
Molecular Weight ( g/mol ) 114.1786.1487.12
logP -1.3-1.1-0.9
Topological Polar Surface Area (TPSA) (Ų) 24.0624.0621.7
Fraction of sp³ Carbons (Fsp³) 1.001.001.00
Number of H-Bond Donors 221
Number of H-Bond Acceptors 222

Note: These values are calculated and may vary from experimental results.

Validation Workflow for 3D Fragments

The following diagram outlines a typical workflow for the validation of a novel 3D fragment like this compound in a drug discovery program.

cluster_0 Fragment Selection & Synthesis cluster_1 In Vitro Profiling cluster_2 Hit-to-Lead Optimization selection In Silico Design and Selection of 3D Fragment synthesis Chemical Synthesis and Purification selection->synthesis solubility Aqueous Solubility Assessment synthesis->solubility stability Metabolic Stability (Microsomes, Hepatocytes) solubility->stability binding Target Binding Assay (e.g., SPR, NMR, X-ray) stability->binding sar Structure-Activity Relationship (SAR) Studies binding->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate Selection adme->lead

A typical workflow for the validation of a 3D fragment.

Experimental Validation: Diazaspiro Cores as Piperazine Bioisosteres

A study on the replacement of the piperazine core in the PARP inhibitor Olaparib with diazaspiro motifs provides valuable experimental validation for these scaffolds. While the exact this compound was not used, the data for related diazaspiro compounds demonstrate their potential as effective piperazine bioisosteres.[4]

Table 2: PARP-1 Inhibition Data for Olaparib Analogs

CompoundScaffoldPARP-1 IC₅₀ (nM)
OlaparibPiperazine1.9
Analog 10a2,6-Diazaspiro[3.3]heptane32.4
Analog 10e2,6-Diazaspiro[3.3]heptane derivative12.6

Data adapted from a study on PARP-1 inhibitors.[4]

These results indicate that while the parent diazaspiro scaffold may show a slight reduction in potency compared to piperazine, further derivatization can lead to highly potent compounds.[4] This highlights the potential of the diazaspiro core to serve as a viable structural surrogate for the piperazine ring, offering a more 3D-defined vector for substituent placement.[4]

Experimental Protocol: PARP-1 Inhibition Assay [4]

A radioligand binding assay is a common method to determine the inhibitory potency of compounds against a target protein like PARP-1.

  • Cell Culture: A suitable cell line (e.g., OVCAR8) is cultured to provide the source of the target enzyme.

  • Radioligand: A radiolabeled ligand that binds to PARP-1 is used.

  • Competition Binding: The test compounds are incubated with the cell lysate and the radioligand at various concentrations.

  • Detection: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the radioligand binding, is calculated.

Key Experimental Protocols for Fragment Validation

Aqueous Solubility Assessment

A common method for determining aqueous solubility is the shake-flask method.[5]

  • An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

  • The mixture is shaken at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Metabolic Stability Assay

Metabolic stability is often assessed using liver microsomes.[6]

  • The test compound is incubated with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a solvent like acetonitrile.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The in vitro half-life (t₁/₂) and intrinsic clearance are calculated from the disappearance rate of the compound.

Structural Comparison: Spirocyclic vs. Acyclic Scaffolds

The inherent three-dimensionality of this compound provides distinct structural advantages over flatter, more flexible fragments like piperazine.

cluster_0 This compound (3D) cluster_1 Piperazine (More 2D) spiro Rigid, defined 3D shape Exit vectors in multiple planes piperazine Flexible, chair/boat conformations Exit vectors primarily in one plane

Structural comparison of spirocyclic and acyclic fragments.

Conclusion

The this compound scaffold presents a compelling case as a valuable 3D fragment for modern drug discovery. Its inherent three-dimensionality, coupled with the potential for improved physicochemical properties and access to novel chemical space, makes it an attractive alternative to traditional, flatter heterocyclic fragments. While direct synthetic protocols and extensive experimental data for this specific scaffold are still emerging, the information available for closely related analogs strongly supports its potential. The comparative data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers to explore the integration of this compound and other spirocyclic fragments into their drug design pipelines, ultimately contributing to the discovery of more effective and selective therapeutics.

References

The Spirocyclic Core: A Key to Unlocking Higher Receptor Binding Affinity?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of more potent and selective therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among these, the spirocyclic core—a rigid framework where two rings share a single atom—has emerged as a powerful tool for optimizing ligand-receptor interactions. This guide provides an objective comparison of the impact of incorporating a spirocyclic moiety on receptor binding affinity, supported by experimental data and detailed protocols for key assays.

The Rigidity Advantage: How Spirocycles Enhance Binding

The introduction of a spirocyclic core into a ligand can significantly enhance its binding affinity for a target receptor. This is primarily attributed to the conformational rigidity imparted by the spirocyclic system. By locking the conformation of the molecule, the spirocyclic scaffold reduces the entropic penalty associated with the ligand adopting a specific bioactive conformation required for receptor binding. This pre-organization of key binding elements can lead to a more favorable Gibbs free energy of binding and, consequently, higher affinity.

Furthermore, the three-dimensional nature of spirocycles allows for a more precise spatial orientation of substituents, enabling them to engage with specific pockets within the receptor's binding site more effectively than their more flexible, non-spirocyclic counterparts. This can also lead to improved selectivity for the target receptor over off-targets, a critical aspect of modern drug design.

Comparative Binding Affinity Data

The following table summarizes quantitative data from studies that have directly compared the binding affinities of spirocyclic compounds with their non-spirocyclic or less rigid analogs for the same biological target. The data consistently demonstrates the potential of the spirocyclic core to improve potency.

Target ReceptorSpirocyclic CompoundKᵢ / IC₅₀ (nM)Non-Spirocyclic/Acyclic AnalogKᵢ / IC₅₀ (nM)Fold Improvement
σ₁ ReceptorSpiro[piperidine-4,4'-thieno[3,2-c]pyran] derivative0.42Corresponding piperidine derivative1.2~2.9x
σ₁ Receptor(pyridin-3-yl)methyl derivative 5i 3.9--High affinity noted
PARP-1Spirocyclic PARP-1 InhibitorSub-nanomolarOlaparib (non-spirocyclic)~5-
5-HT₆ ReceptorSpiro[pyrrolidine-3,3′-indoline] derivative 39a Sub-micromolarCorresponding non-spirocyclic indolineMicromolar-

Experimental Protocols

Accurate assessment of receptor binding affinity is paramount in drug discovery. The following are detailed protocols for two standard experimental methods used to generate the data presented above.

Radioligand Binding Assay

This technique directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand ("hot" ligand) by an unlabeled test compound ("cold" ligand).

Materials:

  • Cell membranes expressing the target receptor (e.g., σ₁ receptor)

  • Radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors)

  • Unlabeled test compounds (spirocyclic and non-spirocyclic analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kₔ, and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include control wells for total binding (radiolabeled ligand and membranes only) and non-specific binding (radiolabeled ligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound ligand-receptor complexes from the unbound ligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and a receptor immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) in addition to affinity data.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), ethanolamine)

  • Purified receptor protein

  • Test compounds (analytes) in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the purified receptor protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Injection and Binding Measurement:

    • Inject a series of concentrations of the test compound (analyte) in running buffer over the immobilized receptor surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase shows the binding of the analyte to the ligand.

  • Dissociation Phase:

    • After the analyte injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • The equilibrium dissociation constant (Kₔ), which is a measure of binding affinity, is calculated as the ratio of the dissociation and association rate constants (Kₔ = kₔ/kₐ).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow_radioligand cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Serial Dilutions) incubation Incubate (Membranes, Radioligand, Test Compound) prep_reagents->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow

experimental_workflow_spr cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis chip_prep Prepare and Activate Sensor Chip ligand_immob Immobilize Receptor (Ligand) chip_prep->ligand_immob analyte_inj Inject Analyte (Association) ligand_immob->analyte_inj dissociation Flow Buffer (Dissociation) analyte_inj->dissociation sensorgram Generate Sensorgram dissociation->sensorgram kinetics Calculate ka, kd, and KD sensorgram->kinetics

Surface Plasmon Resonance (SPR) Workflow

Many of the spirocyclic compounds with enhanced affinity target the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). The following diagram illustrates its key signaling pathways.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_cell Cellular Processes sigma1 Sigma-1 Receptor bip BiP (Chaperone) sigma1->bip Dissociates from ip3r IP3 Receptor sigma1->ip3r Modulates er_stress ER Stress Regulation sigma1->er_stress Reduces ion_channels Ion Channel Modulation sigma1->ion_channels Modulates ca_signaling Calcium Signaling ip3r->ca_signaling Regulates neuronal_excitability Neuronal Excitability ion_channels->neuronal_excitability Affects ligand Spirocyclic Ligand ligand->sigma1 Binds

Sigma-1 Receptor Signaling Pathway

Conclusion

The incorporation of a spirocyclic core is a proven strategy for enhancing receptor binding affinity. The inherent rigidity of this scaffold can lead to a more favorable energetic profile for binding and allows for precise positioning of functional groups to maximize interactions with the target receptor. The provided experimental data and detailed protocols offer a framework for researchers to assess the impact of this valuable structural motif in their own drug discovery programs. As the demand for highly potent and selective drugs continues to grow, the strategic use of three-dimensional scaffolds like the spirocyclic core will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

Lack of Specific Data Prevents Direct Comparison of In Vitro ADME Properties for 2,5-Diazaspiro[3.4]octane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, specific quantitative in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for compounds containing the 2,5-Diazaspiro[3.4]octane scaffold remains elusive. This scarcity of publicly available information prevents a direct, data-driven comparison of this scaffold against other common alternatives in medicinal chemistry.

While general principles suggest that spirocyclic scaffolds can offer advantages in drug design by improving physicochemical properties, the absence of concrete data for this compound derivatives means that any such benefits are, at present, largely theoretical. Researchers and drug development professionals are therefore encouraged to perform their own in vitro ADME profiling of any novel compounds containing this scaffold.

This guide provides an overview of the key in vitro ADME assays, their experimental protocols, and how data for different scaffolds could be structured for comparison, should it become available.

General ADME Profile of Spirocyclic Scaffolds

Spirocyclic systems, in general, are reported to favorably influence the ADME properties of drug candidates. The introduction of a spiro center increases the three-dimensionality of a molecule, which can lead to:

  • Improved Solubility: The non-planar nature of spirocycles can disrupt crystal packing, potentially leading to enhanced aqueous solubility.

  • Enhanced Metabolic Stability: The rigid conformation of spirocyclic scaffolds can make them less susceptible to metabolic enzymes, which often favor more flexible substrates. This can result in a longer half-life and lower clearance.

  • Modulated Permeability: The impact on permeability is less predictable and is highly dependent on the overall properties of the molecule. However, the increased rigidity can sometimes lead to better-defined vectoral properties for membrane traversal.

  • Reduced Lipophilicity: Strategic incorporation of spirocyclic scaffolds, particularly those containing heteroatoms like nitrogen, can help to lower the lipophilicity of a compound, which is often beneficial for its overall ADME profile.

Comparative Data Tables (Hypothetical)

Should in vitro ADME data for this compound-containing compounds become available, it could be compared against other common scaffolds in a format similar to the tables below. The data presented here are for illustrative purposes only and do not represent actual experimental results.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

ScaffoldCompound ExampleHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Compound A (Data Not Found)(Data Not Found)
PiperidineCompound B4515.4
PiperazineCompound C> 60< 11.5
MorpholineCompound D3023.1

Table 2: Caco-2 Permeability

ScaffoldCompound ExampleApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
This compound Compound A (Data Not Found)(Data Not Found)
PiperidineCompound B5.21.8
PiperazineCompound C2.13.5
MorpholineCompound D8.91.2

Table 3: Kinetic Solubility

ScaffoldCompound ExampleSolubility at pH 7.4 (µg/mL)
This compound Compound A (Data Not Found)
PiperidineCompound B150
PiperazineCompound C25
MorpholineCompound D200

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a phosphate buffer solution (pH 7.4).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound (final concentration, e.g., 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein concentration).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

    • For B-to-A permeability (to assess efflux), add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio as Papp (B→A) / Papp (A→B).

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration and Measurement:

    • Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

    • After equilibration, measure the amount of dissolved compound. This can be done by various methods, such as:

      • Nephelometry: Measures the turbidity of the solution caused by precipitated compound.

      • Filtration/LC-MS: Filter the solution to remove precipitate and quantify the concentration of the compound in the filtrate by LC-MS/MS against a standard curve.

  • Data Analysis:

    • The solubility is reported as the concentration of the compound in the aqueous buffer (e.g., in µg/mL or µM).

Visualizations

The following diagrams illustrate the general workflows for the described in vitro ADME assays.

ADME_Workflow cluster_MetabolicStability Metabolic Stability Workflow cluster_Permeability Caco-2 Permeability Workflow cluster_Solubility Kinetic Solubility Workflow MS1 Prepare HLM and Test Compound MS2 Initiate Reaction with NADPH MS1->MS2 MS3 Time-Point Sampling MS2->MS3 MS4 Quench Reaction and Precipitate Protein MS3->MS4 MS5 LC-MS/MS Analysis MS4->MS5 MS6 Calculate t½ and CLint MS5->MS6 P1 Culture Caco-2 Cells on Transwells P2 Add Test Compound to Donor Side P1->P2 P3 Incubate and Sample from Receiver Side P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Calculate Papp and Efflux Ratio P4->P5 S1 Add DMSO Stock to Aqueous Buffer S2 Equilibrate by Shaking S1->S2 S3 Separate Soluble Fraction S2->S3 S4 Quantify Soluble Compound (e.g., LC-MS/MS) S3->S4

Caption: General workflows for key in vitro ADME assays.

DrugDisposition Absorption Absorption SystemicCirculation Systemic Circulation Absorption->SystemicCirculation Distribution Distribution Distribution->SystemicCirculation Metabolism Metabolism Excretion Excretion SystemicCirculation->Distribution SystemicCirculation->Metabolism SystemicCirculation->Excretion

Caption: The four key stages of drug disposition (ADME).

A Comparative Overview of Quantitative Structure-Activity Relationship (QSAR) Studies on Diverse Azaspirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of azaspirocyclic scaffolds has positioned them as privileged structures in medicinal chemistry. Their inherent rigidity and novel exit vectors offer opportunities to explore new chemical space and design ligands with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling is a crucial computational tool that correlates the physicochemical properties of these scaffolds with their biological activities, thereby guiding the rational design of new therapeutic agents.

This guide provides a comparative analysis of QSAR studies conducted on different azaspirocyclic scaffolds. Due to the limited availability of direct comparative QSAR investigations for a single biological target, this document synthesizes findings from individual studies on various scaffolds, highlighting the methodologies and key findings for each. It is important to note that a direct comparison of QSAR models is challenging when the biological targets and experimental conditions differ.

Data Presentation: A Glimpse into QSAR Models of Azaspirocyclic Scaffolds

The following table summarizes the key statistical parameters from QSAR studies on different azaspirocyclic scaffolds. These parameters are essential for evaluating the robustness and predictive power of the respective models.

Scaffold ClassBiological Target/ActivityQSAR Model TypeKey Descriptors/FieldsReference
Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] Anticancer (HEPG2, HELA, PC3 cell lines)2D-QSAR0.812 - 0.903Not ReportedNot Specified in Abstract[1][2]
1-Oxa-8-azaspiro[4.5]decane Derivatives Sigma-1 (σ1) Receptor BindingNot a QSAR study; reports Ki valuesNot ApplicableNot ApplicableFocus on physicochemical properties like lipophilicity[3][4]
Azaspiro[3.3]heptane Derivatives Various (as bioisosteres)Not a QSAR study; analyzes physicochemical propertiesNot ApplicableNot ApplicableFocus on logD and pKaNot Applicable

Disclaimer: The data presented above is extracted from different research articles targeting distinct biological endpoints. Therefore, the statistical parameters (e.g., R²) should not be directly compared to infer the superiority of one scaffold over another. The table aims to provide a snapshot of the QSAR models developed for each scaffold class individually.

Experimental Protocols: A Methodological Blueprint

The following sections detail the generalized experimental protocols typically employed in the QSAR studies of azaspirocyclic scaffolds.

1. Data Set Preparation

A crucial first step in any QSAR study is the compilation of a robust dataset. This involves:

  • Selection of Compounds: A series of azaspirocyclic derivatives with a common core scaffold and known biological activities (e.g., IC50, Ki) against a specific target are selected.

  • Data Curation: The biological activity data is converted to a logarithmic scale (e.g., pIC50, pKi) to ensure a more normal distribution.

  • Data Splitting: The dataset is typically divided into a training set for model development and a test set for external validation of the model's predictive ability.[2]

2. Molecular Modeling and Descriptor Calculation

  • 2D and 3D Structure Generation: The two-dimensional structures of the molecules are sketched and then converted to three-dimensional structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94) or quantum mechanical methods to obtain stable conformations.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and properties:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, connectivity indices, etc.

    • 3D Descriptors: Steric (e.g., CoMFA steric fields), electronic (e.g., CoMFA electrostatic fields), and thermodynamic properties.

3. QSAR Model Development

  • Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting.

  • Model Building: A mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable) is established using various statistical methods, such as:

    • Multiple Linear Regression (MLR)

    • Partial Least Squares (PLS)

    • Support Vector Machines (SVM)

4. Model Validation

The developed QSAR model is rigorously validated to assess its statistical significance and predictive power.[2]

  • Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are used to evaluate the robustness of the model. The cross-validated correlation coefficient (Q²) is a key metric.

  • External Validation: The predictive capacity of the model is assessed using the external test set of compounds that were not used in model development. The predictive R² (R²pred) is calculated for the test set.

Mandatory Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the typical workflows and conceptual relationships in comparative QSAR studies.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling & Descriptors cluster_qsar QSAR Model Development & Validation cluster_application Application Data_Collection 1. Data Collection (Azaspirocyclic Compounds & Biological Activity) Data_Curation 2. Data Curation (pIC50/pKi Calculation) Data_Collection->Data_Curation Data_Splitting 3. Data Splitting (Training & Test Sets) Data_Curation->Data_Splitting Structure_Generation 4. 2D/3D Structure Generation Energy_Minimization 5. Energy Minimization Structure_Generation->Energy_Minimization Descriptor_Calculation 6. Descriptor Calculation (1D, 2D, 3D) Energy_Minimization->Descriptor_Calculation Variable_Selection 7. Variable Selection Descriptor_Calculation->Variable_Selection Model_Building 8. Model Building (MLR, PLS, etc.) Variable_Selection->Model_Building Model_Validation 9. Model Validation (Internal & External) Model_Building->Model_Validation Prediction 10. Prediction of New Compounds Model_Validation->Prediction Lead_Optimization 11. Lead Optimization Prediction->Lead_Optimization

A generalized workflow for QSAR studies.

Scaffold_Comparison cluster_scaffolds Azaspirocyclic Scaffolds cluster_properties Analyzed Properties / Activities Scaffold1 Azaspiro[3.3]heptane Activity1 Physicochemical Properties (logD, pKa) Scaffold1->Activity1 Bioisosterism Scaffold2 1-Oxa-8-azaspiro[4.5]decane Activity2 Sigma-1 Receptor Binding Scaffold2->Activity2 Ligand Design Scaffold3 Dispiro[...]-piperidine Activity3 Anticancer Activity Scaffold3->Activity3 SAR/QSAR

Relationship between scaffolds and activities.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe handling and disposal of 2,5-Diazaspiro[3.4]octane in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound and its derivatives.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them frequently.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • Conduct all handling and transfers of this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated materials, such as gloves, filter paper, and empty containers, should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Verify fume hood function - Check safety shower/eyewash - Gather all necessary PPE don_ppe Don Appropriate PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep->don_ppe handling Chemical Handling (Inside Fume Hood) - Weighing and transfer - Reaction setup don_ppe->handling post_handling Post-Handling Procedures - Tightly seal container - Clean work area handling->post_handling decontaminate Decontamination - Clean any spills - Decontaminate equipment post_handling->decontaminate waste_collection Waste Collection - Collect all chemical waste - Segregate from other waste decontaminate->waste_collection dispose Waste Disposal - Label waste container - Arrange for pickup by EHS waste_collection->dispose doff_ppe Doff PPE - Remove gloves, lab coat, goggles - Wash hands thoroughly dispose->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.